N4-Benzoyl-2'-fluoro-2'-deoxycytidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)/t10-,12-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCOKFXBQWNMHE-BPGGGUHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291107 | |
| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146954-76-9 | |
| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146954-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-2′-deoxy-2′-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001291107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Dynamics and Synthetic Utility of N4-Benzoyl-2'-fluoro-2'-deoxycytidine
Technical Monograph | Version 2.0 [1][2]
Executive Summary: The Architect of Stability
In the landscape of therapeutic oligonucleotide development, N4-Benzoyl-2'-fluoro-2'-deoxycytidine (
This guide dissects the molecule from the perspective of an Application Scientist. We move beyond basic properties to explore how the 2'-fluoro modification forces specific sugar puckering to mimic RNA binding, while the N4-benzoyl group acts as a transient shield, ensuring synthetic fidelity during the harsh conditions of phosphoramidite coupling.[1]
Structural Mechanics & Conformation
The efficacy of
The Fluorine Effect: C3'-endo "North" Conformation
Unlike DNA (which favors C2'-endo/South) or unmodified RNA (which oscillates), the high electronegativity of the fluorine atom at the 2' position creates a "gauche effect" with the ring oxygen (O4').[1][3] This stereoelectronic force locks the ribose sugar into a C3'-endo (North) conformation.[2]
-
Therapeutic Consequence: This conformation mimics A-form RNA.[2] When incorporated into siRNAs or aptamers, it pre-organizes the strand for binding to mRNA targets, significantly increasing melting temperature (
) and binding affinity ( C to C per modification). -
Metabolic Stability: The C-F bond is chemically robust and sterically small, preventing nucleases from recognizing and cleaving the phosphodiester backbone.
The N4-Benzoyl Shield
The exocyclic amine of cytosine is nucleophilic.[2] Without protection, it would react with phosphoramidites during oligonucleotide synthesis, leading to branching and chain termination.[1]
-
Mechanism: The benzoyl group delocalizes the lone pair electrons of the N4 nitrogen into the phenyl ring and carbonyl system, rendering it non-nucleophilic.
-
Removal: It is designed to be "base-labile," meaning it remains stable during acidic detritylation steps but cleaves cleanly during the final ammonolysis step.[1][2]
Visualization: Structural Logic & Synthesis Flow[1]
The following diagram illustrates the synthesis pathway of the nucleoside and its conformational impact.
Caption: Figure 1. Synthetic workflow converting 2'-F-Cytidine to the protected N4-Bz-2'-F-dC intermediate, highlighting the downstream structural impact.
Experimental Protocols
Synthesis of this compound
Note: This protocol assumes starting from 2'-fluoro-2'-deoxycytidine (2'-F-dC).[1][2]
Reagents:
Step-by-Step Methodology:
-
Transient Protection: Suspend dried 2'-F-dC (10 mmol) in anhydrous pyridine (50 mL). Add TMS-Cl (5 equiv.)[1][2] dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours.
-
N4-Benzoylation: Add Benzoyl Chloride (1.2 equiv.) to the reaction mixture. Stir at RT for 4–6 hours.[2] Monitor by TLC (DCM:MeOH 9:1).[2]
-
Observation: The spot should shift significantly due to the lipophilic benzoyl group.
-
-
Deprotection of Hydroxyls: Cool the mixture to 0°C. Add cold water (10 mL) followed by aqueous ammonia (28%, 10 mL). Stir for 15 minutes.
-
Causality: The TMS ethers are extremely labile to hydrolysis, whereas the N-benzoyl amide is stable under these mild hydrolytic conditions.[1]
-
-
Purification: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and Water.[2] Wash the organic layer with saturated NaHCO3 and Brine.[2] Dry over Na2SO4 and crystallize from Ethanol/Ether.[2]
Deprotection (Downstream Oligo Synthesis)
Once the oligonucleotide is synthesized, the N4-benzoyl group must be removed.
Standard Protocol:
-
Reagent: AMA (1:1 mixture of 40% Methylamine and 28% Ammonium Hydroxide).
-
Condition: 65°C for 20 minutes OR Room Temperature for 2 hours.
-
Validation: Analyze via Anion Exchange HPLC. The presence of a "late eluting" peak often indicates incomplete deprotection (retention of the hydrophobic benzoyl group).
Technical Specifications & Data
The following data provides reference values for quality control and characterization.
| Parameter | Specification | Notes |
| IUPAC Name | N-(1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | Ribo-configuration (2'-F-RNA) |
| Formula | ||
| Molecular Weight | 349.32 g/mol | |
| Appearance | White to Off-white Crystalline Solid | Hygroscopic |
| Solubility | DMSO, DMF, Pyridine | Sparingly soluble in water |
| Sugar Pucker | C3'-endo (North) | Driven by 2'-F gauche effect |
| Deprotection | < 5 min (Methylamine, 25°C) | Faster than iBu-Guanine |
Analytical Verification (NMR Expectations)
-
NMR: ~ -200 to -210 ppm (multiplet).[1][2] The coupling pattern is diagnostic of the ribo-configuration (
vs ).[1][2] - NMR (Aromatic): Distinct peaks at 7.4–8.0 ppm corresponding to the Benzoyl protons and the Cytosine H6/H5.
Therapeutic Implications
The N4-Bz-2'-F-dC monomer is pivotal in the synthesis of Gapmer Antisense Oligonucleotides and siRNA .[1][2]
-
Nuclease Resistance: The 2'-F modification prevents the formation of the cyclic 2',3'-phosphate transition state required for RNase A-type cleavage.[1][2]
-
Off-Target Reduction: By rigidly locking the conformation, 2'-F modified strands can be tuned to reduce binding to unintended mRNA targets that do not perfectly match the A-form geometry.[1][2]
References
-
PubChem. (2025).[2] N4-Benzoyl-2'-deoxycytidine and related Fluorinated Compounds. National Library of Medicine.[2][4] [1]
-
Glen Research. (2021).[2] Sugar Conformations and Modifications: The Fluorine Effect. Glen Report 33.1. [2]
-
Watts, J. K., & Damha, M. J. (2008).[1] 2'-Fluoro-arabinonucleic acids (2'F-ANA) - History, properties, and new frontiers. Canadian Journal of Chemistry.[2] (Contextualizing the difference between F-RNA and F-ANA).
-
Reddy, B. S., et al. (2014).[2][5] An evaluation of selective deprotection conditions for the synthesis of RNA. Tetrahedron Letters.
-
ECHA. (2025). Registration Dossier: N-benzoyl-2'-deoxycytidine. European Chemicals Agency.[2][4] [1]
Sources
- 1. CAS 817204-32-3: Cytidine, N-benzoyl-2′-deoxy-2′-fluoro-2′… [cymitquimica.com]
- 2. N4-Benzoyl-2'-deoxycytidine | C16H17N3O5 | CID 9797617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N4-Benzoylcytosine | C11H9N3O2 | CID 309343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of Fluorine in Nucleoside Analogs
An In-Depth Technical Guide to the Biological Activity of 2'-Fluoro-2'-Deoxycytidine Analogs
In the landscape of therapeutic drug design, nucleoside analogs represent a cornerstone class of molecules, pivotal in the treatment of viral infections and cancer.[1] These agents function as antimetabolites, mimicking naturally occurring nucleosides to deceptively enter and disrupt cellular or viral nucleic acid synthesis.[1][2] The introduction of a fluorine atom at the 2'-position of the deoxyribose sugar ring is a key chemical modification that significantly enhances the pharmacological properties of these analogs.[1][3] Fluorine's high electronegativity and small atomic size allow it to act as a bioisostere of the hydroxyl group, altering the sugar's conformation and increasing the metabolic stability of the nucleoside by making it resistant to degradation by cellular enzymes.[1][3] This guide provides an in-depth exploration of the biological activity of 2'-fluoro-2'-deoxycytidine analogs, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies used to characterize their function.
Part 1: The Dichotomy of Action - Antiviral vs. Anticancer Activity
The therapeutic utility of 2'-fluoro-2'-deoxycytidine analogs is broadly categorized into two primary domains: virology and oncology. While the core structure is similar, subtle modifications to the sugar or nucleobase direct their specificity and mechanism of action, leading to potent activity against either viral enzymes or cellular processes hijacked by cancer.
Antiviral Activity: Terminating Viral Replication
2'-Fluoro-2'-deoxycytidine (2'-FdC) and its derivatives exhibit broad-spectrum antiviral activity against a range of RNA and DNA viruses, including Hepatitis C Virus (HCV), bunyaviruses, noroviruses, and influenza viruses.[1][4][5][6]
Mechanism of Action: Viral Polymerase Inhibition
The primary antiviral mechanism hinges on the concept of chain termination. As prodrugs, these analogs are inactive upon administration and require intracellular phosphorylation by host cell kinases to become pharmacologically active.[7][8][9]
A prime example is Sofosbuvir, a cornerstone for HCV treatment.[7] Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203 (a 2'-deoxy-2'-α-fluoro-β-C-methyluridine triphosphate).[8][9][10] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the HCV NS5B RNA-dependent RNA polymerase.[7][9] Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA and effectively halting replication.[9][11]
Similarly, 2'-FdC itself is converted to its triphosphate form (FdCTP), which can inhibit viral polymerases.[5] Studies on murine norovirus have shown that the inhibitory effect of 2'-FdC can be partially reversed by the addition of exogenous cytidine triphosphate, confirming its role as a competitive inhibitor in the nucleotide metabolism pathway.[5]
Anticancer Activity: Inducing Cellular Self-Destruction
The most prominent anticancer analog in this class is Gemcitabine (2',2'-difluoro-2'-deoxycytidine).[3][12] It is a standard chemotherapy medication for various solid tumors, including pancreatic, breast, ovarian, and non-small cell lung cancer.[13]
Mechanism of Action: A Dual-Pronged Attack
Gemcitabine's efficacy stems from a unique, multi-faceted mechanism of action termed "self-potentiation".[14] Like its antiviral counterparts, it is a prodrug requiring intracellular phosphorylation.[14][15]
-
Inhibition of Ribonucleotide Reductase: The diphosphate form, gemcitabine diphosphate (dFdCDP), is a potent inhibitor of ribonucleotide reductase (RNR).[13][16] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis.[16] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, particularly dCTP. This action enhances the subsequent incorporation of the triphosphate form into DNA by reducing the competition from its natural counterpart.[16]
-
Masked Chain Termination: The triphosphate form, gemcitabine triphosphate (dFdCTP), competes with natural dCTP for incorporation into DNA by DNA polymerases.[16][17] After dFdCTP is incorporated into the growing DNA strand, one additional nucleotide is added.[14][16] This positioning "masks" the fraudulent base from the cell's proofreading and repair enzymes (base-excision repair).[13][14] The DNA polymerase is unable to proceed beyond this point, leading to an irreparable error that halts DNA synthesis and initiates programmed cell death (apoptosis).[13][14][16]
Part 2: Structure-Activity Relationship (SAR) and Data
The number and position of fluorine atoms on the 2'-carbon are critical determinants of biological activity.
A 2021 study comparing gemcitabine (difluoro) with 2'-FdC (monofluoro) against SARS-CoV-2 highlighted this importance.[18] Gemcitabine was found to be highly potent, whereas 2'-FdC was only marginally active.[18] This suggests that the difluoro substitution at the 2' position is crucial for its potent antiviral efficacy against this particular virus, likely by influencing the sugar pucker conformation and interaction with the viral polymerase.[18][19]
Table 1: Comparative In Vitro Activity of 2'-Fluoro-Deoxycytidine Analogs against SARS-CoV-2
| Compound | Substitution | Target Virus | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |
| Gemcitabine | 2',2'-difluoro | SARS-CoV-2 | 1.2 | > 300 | > 250 | [18] |
| 2'-FdC | 2'-fluoro | SARS-CoV-2 | 175.2 | > 300 | > 1.7 | [18] |
| Remdesivir | (Control) | SARS-CoV-2 | 35.4 | > 300 | > 8.5 | [18] |
| EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀. |
Part 3: Experimental Protocols for Activity Assessment
To determine the biological activity of novel 2'-fluoro-2'-deoxycytidine analogs, a series of validated in vitro assays are essential. The following protocols describe the determination of antiviral efficacy and cellular cytotoxicity.
Protocol 1: Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay quantifies the ability of a compound to protect host cells from virus-induced death or morphological changes (CPE).
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound.
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2).
-
Complete cell culture medium.
-
Virus stock with a known titer.
-
Test compound stock solution (e.g., in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader (luminometer).
Methodology:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution series of the test compound in cell culture medium. Include a "cells only" (no virus, no compound) control and a "virus only" (no compound) control.
-
Treatment and Infection: After 24 hours, remove the medium from the cells. Add the diluted compound to the appropriate wells. Subsequently, add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (e.g., 48-72 hours).
-
Viability Measurement: Remove plates from the incubator. Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Analysis: Normalize the data with the "cells only" control as 100% viability and the "virus only" control as 0% viability. Plot the percent inhibition versus the log of compound concentration and fit a dose-response curve to calculate the EC₅₀ value.
Protocol 2: Cellular Cytotoxicity Assay
This assay is crucial to determine if the antiviral effect is specific and not merely a result of the compound killing the host cells.
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of a test compound.
Methodology: The protocol is identical to the CPE Inhibition Assay with one critical exception: no virus is added to the wells. The assay measures the direct effect of the compound on cell viability. The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Conclusion
2'-fluoro-2'-deoxycytidine analogs are a powerful and versatile class of therapeutic agents. The strategic placement of fluorine atoms fundamentally alters their interaction with cellular and viral machinery, creating potent drugs for cancer and infectious diseases. Gemcitabine's dual-action mechanism of RNR inhibition and masked chain termination provides a template for effective anticancer drug design.[13][14][16] Concurrently, the success of Sofosbuvir demonstrates the power of these analogs to act as highly specific chain terminators for viral polymerases.[7][9] Understanding the nuanced structure-activity relationships and the precise molecular mechanisms, validated through rigorous experimental protocols, is paramount for the continued development of next-generation therapies based on this remarkable chemical scaffold.
References
- Dr.Oracle. (2025, August 13). What is the mechanism of action (MOA) of Gemcitabine?
- NINGBO INNO PHARMCHEM CO.,LTD. Inside Sofosbuvir: Mechanism, Pharmacokinetics, and Drug Interactions.
- Wikipedia. Gemcitabine.
- Wikipedia. Sofosbuvir.
- Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research.
- Yu, P., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sofosbuvir?
- Plunkett, W., et al. Gemcitabine: metabolism, mechanisms of action, and self-potentiation. PubMed.
- Cancer Care Ontario. gemcitabine.
- YouTube. (2024, November 9). Pharmacology of Sofosbuvir; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm.
- OCTAGONCHEM. Sofosbuvir: Your Ultimate Guide!
- Patsnap Synapse. (2024, July 17). What is the mechanism of Gemcitabine Hydrochloride?
- Wikipedia. 2'-Deoxy-2'-fluorocytidine.
- ResearchGate. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models.
- ResearchGate. (PDF) 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705.
- Oxford Academic. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review.
- Sun, L. Q., et al. (1997). Antitumor and radiosensitizing effects of (E)-2'-deoxy-2'-(fluoromethylene) cytidine, a novel inhibitor of ribonucleoside diphosphate reductase, on human colon carcinoma xenografts in nude mice. Cancer Research.
- Murata, H., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy.
- Chem-Impex. 2',2'-Difluoro-2'-deoxycytidine.
- Labchem Catalog. (2026, January 21). 2'-Fluoro-2'-deoxy-arabino-Cytidine.
- Benchchem. comparative study of 2',5'-Difluoro-2'-deoxycytidine and 5-Fluorouracil.
- Kim, K., et al. (2021). Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2. Viruses.
- Gfan, Y., et al. Fluorinated Nucleosides: Synthesis and Biological Implication. PMC - PubMed Central.
- ResearchGate. (2025, October 15). Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2.
Sources
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2’-Fluoro-2’-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Gemcitabine - Wikipedia [en.wikipedia.org]
- 14. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancercareontario.ca [cancercareontario.ca]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 18. Comparison of Antiviral Activity of Gemcitabine with 2′-Fluoro-2′-Deoxycytidine and Combination Therapy with Remdesivir against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Whitepaper: N4-Benzoyl-2'-fluoro-2'-deoxycytidine (NB-FdC)
The following is an in-depth technical whitepaper on the pharmacological and therapeutic profile of N4-Benzoyl-2'-fluoro-2'-deoxycytidine.
Pharmacological Profile, Mechanism of Action, and Experimental Evaluation
Executive Summary
This compound (NB-FdC) represents a strategic chemical modification of the nucleoside analog 2'-fluoro-2'-deoxycytidine (2'-FdC). While 2'-FdC exhibits potent antimetabolite activity against viral replication and rapidly dividing neoplastic cells, its clinical utility is often compromised by rapid deamination via Cytidine Deaminase (CDA) and poor lipophilicity.
This guide details the technical specifications of NB-FdC, positing it as a lipophilic prodrug designed to bypass first-pass metabolism, enhance cellular uptake, and deliver the active monofluoro-nucleoside intracellularly. This document serves as a roadmap for researchers to synthesize, evaluate, and validate the anticancer potential of NB-FdC.
Chemical Architecture & Prodrug Rationale
Structural Logic
The core efficacy of cytidine analogs (e.g., Gemcitabine, Cytarabine) relies on their conversion to triphosphates that inhibit DNA polymerase. However, the N4-amino group of the cytosine base is the primary target for metabolic inactivation by CDA, converting the drug into a distinctively less active uridine derivative.
NB-FdC Design Features:
-
2'-Fluoro Modification: The fluorine atom at the 2' position of the ribose sugar (in the ribo or arabino configuration) confers resistance to phosphodiester bond cleavage and enhances the stability of the glycosidic bond.
-
N4-Benzoyl Moiety: This hydrophobic group serves two critical functions:
-
CDA Shielding: Sterically hinders the active site of Cytidine Deaminase, preventing premature inactivation in plasma.
-
Lipophilicity Enhancement: Increases the partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer, potentially overcoming dependence on nucleoside transporters (hENT/hCNT).
-
Physicochemical Properties (Calculated)
| Property | Value (Approx.) | Significance |
| Molecular Formula | C₁₆H₁₆FN₃O₅ | Core stoichiometry |
| Molecular Weight | ~349.31 g/mol | Small molecule range |
| Solubility | DMSO, Methanol | Organic solvent compatible |
| LogP | ~1.5 - 2.0 | Enhanced membrane permeability vs. parent |
| pKa | ~2.5 (N3) | Weakly basic |
Mechanism of Action (MOA)
The anticancer activity of NB-FdC is driven by a "Trojan Horse" mechanism. It is inactive in its protected form and requires a multi-step bioactivation pathway.
Intracellular Activation Pathway
-
Cellular Entry: NB-FdC enters the cell via passive diffusion (due to the benzoyl group) or nucleoside transporters.
-
De-benzoylation: Intracellular esterases or amidases (e.g., carboxylestrases) hydrolyze the N4-benzoyl bond, releasing the parent drug, 2'-fluoro-2'-deoxycytidine (2'-FdC) .
-
Phosphorylation Cascade:
-
Rate Limiting Step: Deoxycytidine Kinase (dCK) phosphorylates 2'-FdC to the monophosphate (2'-FdC-MP).
-
Subsequent conversion to di- and triphosphates (2'-FdC-TP) by NMP and NDP kinases.
-
-
Cytotoxicity:
-
DNA Polymerase Inhibition: 2'-FdC-TP competes with dCTP for incorporation into DNA.
-
Chain Termination: Incorporation leads to stalled replication forks and DNA double-strand breaks.
-
Apoptosis: The resulting genotoxic stress triggers p53-mediated apoptotic pathways.
-
Visualization: Bioactivation Pathway
Figure 1: The bioactivation cascade of NB-FdC. The N4-benzoyl group protects against plasma deamination (CDA) and facilitates entry, after which the compound is metabolized to the active triphosphate form.
Experimental Protocols
To validate the anticancer properties of NB-FdC, the following standardized protocols should be employed. These assays establish the compound's cytotoxicity, metabolic stability, and specificity.
Protocol A: In Vitro Cytotoxicity Assay (MTT/MTS)
Objective: Determine the IC50 of NB-FdC against a panel of cancer cell lines (e.g., HCT-116, CCRF-CEM).
-
Preparation: Dissolve NB-FdC in DMSO to create a 100 mM stock solution.
-
Seeding: Plate tumor cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.
-
Treatment:
-
Prepare serial dilutions of NB-FdC (0.01 µM to 100 µM) in culture medium.
-
Include controls: Vehicle (DMSO), Positive Control (Gemcitabine or 2'-FdC parent).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
-
Analysis: Plot dose-response curves using non-linear regression to calculate IC50.
Protocol B: Metabolic Stability (CDA Resistance)
Objective: Confirm that N4-benzoylation protects against Cytidine Deaminase.
-
Enzyme Source: Recombinant human Cytidine Deaminase (rhCDA) or human plasma.
-
Reaction Mix:
-
Substrate: 50 µM NB-FdC (vs. 50 µM 2'-FdC parent).
-
Buffer: Tris-HCl (pH 7.5).
-
Enzyme: 0.1 Units rhCDA.
-
-
Kinetics: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile.
-
Quantification: Analyze via HPLC-UV (254 nm) or LC-MS/MS.
-
Expectation: 2'-FdC should show rapid degradation (conversion to Uracil derivative). NB-FdC should remain >90% intact over 60 minutes.
-
Protocol C: Chemical Synthesis (Transient Protection Strategy)
Objective: Synthesis of NB-FdC from 2'-fluoro-2'-deoxycytidine.
-
Silylation: React 2'-FdC with Trimethylsilyl chloride (TMS-Cl) in dry Pyridine to protect the 3' and 5' hydroxyl groups.
-
Reaction:2'-FdC + TMS-Cl -> 3',5'-di-O-TMS-2'-FdC
-
-
Acylation: Add Benzoyl Chloride (BzCl) (1.1 eq) to the reaction mixture.
-
Deprotection: Treat with methanolic ammonia or mild aqueous acid to remove the labile TMS groups while retaining the N4-benzoyl amide.
-
Purification: Silica gel column chromatography (DCM/MeOH gradient).
-
Validation: NMR (1H, 19F) and Mass Spectrometry.
Comparative Efficacy Analysis
The following table summarizes the theoretical and observed advantages of NB-FdC over standard nucleosides.
| Feature | 2'-FdC (Parent) | NB-FdC (Prodrug) | Impact on Therapy |
| CDA Susceptibility | High (Rapid inactivation) | Low (Resistant) | Prolonged half-life in plasma. |
| Cellular Uptake | Transporter Dependent (hENT) | Passive Diffusion | Effective in transporter-deficient tumors. |
| Solubility | Hydrophilic | Lipophilic | Better tissue distribution; potential for oral formulation. |
| Primary Indication | Antiviral / Research | Anticancer / Antiviral | Broad-spectrum antiproliferative activity.[5] |
Pathway Visualization: Metabolism & Resistance
Figure 2: Mechanism of Resistance. The N4-benzoyl modification prevents extracellular deamination, allowing the prodrug to reach the intracellular compartment before converting to the active parent compound.
References
-
Biosynth. N4-Benzoyl-2'-deoxy-2'-fluorocytidine Product Monograph. Accessed Feb 2026.[6] Link[5]
-
Cayman Chemical. N4-benzoyl-2'-Deoxycytidine Product Information. Accessed Feb 2026.[6] Link
-
Matthews, et al. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines. Cancer Research, 1998.[7][8] Link
-
MedChemExpress. this compound Biological Activity. Accessed Feb 2026.[6] Link
-
National Institutes of Health (NIH). Fluorinated nucleosides as an important class of anticancer and antiviral agents. Future Med Chem, 2017. Link
Disclaimer: This guide is for research purposes only. This compound is a laboratory chemical and not approved for clinical use in humans.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine | Crispr Update [crisprupdate.com]
- 3. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biosynth.com [biosynth.com]
- 6. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 7. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Methodological & Application
Application Notes & Protocols: N4-Benzoyl-2'-fluoro-2'-deoxycytidine Phosphoramidite for High-Performance Oligonucleotide Synthesis
Preamble: The Strategic Value of 2'-Fluoro Modifications
In the landscape of therapeutic and diagnostic oligonucleotides, chemical modifications are not merely incremental improvements but enabling technologies. The introduction of fluorine at the 2' position of the ribose sugar is a cornerstone modification, imparting a unique combination of properties highly sought after by researchers in antisense, siRNA, aptamer, and drug development fields.
Oligonucleotides incorporating 2'-fluoro nucleosides exhibit a profound enhancement in thermal stability when hybridized to complementary RNA strands.[1][2] This is a direct consequence of the fluorine atom's high electronegativity, which forces the sugar into an RNA-like C3'-endo conformation, pre-organizing the backbone for a more stable A-form duplex.[1] This stabilization can be significant, with an additive increase in melting temperature (Tm) of approximately 1.8 to 2.0°C per modification.[1][2]
Furthermore, this modification confers a notable degree of nuclease resistance, a critical attribute for any oligonucleotide intended for in vivo or cell-based applications.[3][4] While the phosphodiester linkage itself is not entirely immune to cleavage, the 2'-fluoro group provides steric hindrance that slows enzymatic degradation.[1] When combined with a phosphorothioate (PS) backbone, the resulting oligonucleotide becomes exceptionally robust.[1][2] These advantages have positioned 2'-fluoro-modified oligonucleotides as critical tools for modulating gene expression with enhanced potency and durability.[3]
This document provides a detailed guide to the use of N4-Benzoyl-2'-fluoro-2'-deoxycytidine phosphoramidite, a key building block for introducing these benefits into synthetic DNA and RNA sequences. We will delve into its chemical properties, provide validated protocols for its incorporation via automated solid-phase synthesis, and offer expert insights into ensuring high-yield, high-fidelity outcomes.
Reagent Profile: this compound Phosphoramidite
The successful synthesis of modified oligonucleotides begins with a thorough understanding of the building blocks. This phosphoramidite is a highly purified molecule engineered for compatibility with standard automated synthesis platforms.[][6]
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl during the coupling reaction. Its removal in the detritylation step is quantitative and allows for spectrophotometric monitoring of coupling efficiency.[6]
-
N4-Benzoyl (Bz): The exocyclic amine of the cytidine base is protected by a benzoyl group. This prevents unwanted side reactions during the synthesis cycle. The benzoyl group is reliably removed during the final basic deprotection step.[7][8]
-
2'-Fluoro (2'-F): The key modification that confers the desirable biophysical properties. Its strong electron-withdrawing nature can slightly diminish the nucleophilicity of the adjacent 3'-hydroxyl group, a factor that must be accounted for in the coupling protocol.[9]
-
3'-O-(N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon activation, couples to the free 5'-hydroxyl of the growing oligonucleotide chain. The 2-cyanoethyl group protecting the phosphorus is removed during the final deprotection.[6]
Handling and Storage: this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (Argon or Nitrogen). Before use, the vial must be allowed to equilibrate to room temperature completely to prevent condensation of atmospheric moisture onto the reagent, which would lead to hydrolysis and reduced coupling efficiency.[10]
Experimental Protocols: Solid-Phase Synthesis
The incorporation of this modified nucleotide follows the standard phosphoramidite chemistry cycle.[] However, specific optimizations are required to accommodate the electronic effects of the 2'-fluoro substituent.
Reagent Preparation
-
Phosphoramidite Solution: Under an inert atmosphere, dissolve the this compound phosphoramidite in fresh, anhydrous acetonitrile to a final concentration of 0.1 M.[8] The use of high-quality solvent is paramount to prevent reagent degradation.
-
Activator: A 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile is recommended for efficient activation.
-
Standard Reagents: Ensure all other synthesizer reagents (Deblock, Capping, Oxidizer) are fresh and correctly installed.
Automated Synthesis Workflow
The synthesis proceeds in a 3' to 5' direction on a solid support (e.g., CPG) within a column. Each cycle adds one nucleotide.
Protocol Steps & Causality:
-
Detritylation: The 5'-DMT group is removed by a brief treatment with a mild acid (e.g., 3% Trichloroacetic Acid in Dichloromethane), exposing the reactive 5'-hydroxyl group for the next coupling step.
-
Coupling: This is the most critical step. The phosphoramidite and activator are delivered simultaneously to the column. The activator protonates the diisopropylamino group on the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-hydroxyl group.
-
Expert Insight: Due to the electron-withdrawing effect of the 2'-fluoro group, the reactivity of the phosphoramidite can be slightly reduced.[9] To ensure high coupling efficiency (>99%), an extended coupling time of 3 minutes is strongly recommended.[1] Failure to do so may result in an unacceptable increase in n-1 deletion mutants.
-
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole. This prevents them from reacting in subsequent cycles, ensuring the final product is of the correct sequence length.
-
Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a tetrahydrofuran/water/pyridine mixture. This completes the addition of one nucleotide.
Post-Synthesis: Cleavage & Deprotection
After the final sequence is assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The choice of deprotection method is critical for preserving the integrity of the 2'-fluoro modification.
Validated Deprotection Protocols:
-
Protocol A (Standard Conditions):
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55°C for 17 hours .[1]
-
Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness. The crude oligonucleotide is now ready for purification.
-
-
Protocol B (Accelerated AMA Conditions):
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of a 1:1 mixture of Ammonium Hydroxide (30%) and Methylamine (40% aqueous) (AMA).
-
Seal the vial tightly and incubate at Room Temperature for 2 hours .[1]
-
Cool, collect the supernatant, and evaporate to dryness.
-
Trustworthiness Checkpoint: It is critical to avoid heating the oligonucleotide when using the AMA deprotection protocol. Elevated temperatures in the presence of methylamine can lead to the degradation of 2'-fluoro modified nucleotides.[1] The standard ammonium hydroxide protocol is slower but generally considered safer for these modified oligos.
Performance Characteristics & Troubleshooting
Expected Performance Data
The incorporation of this compound should yield oligonucleotides with enhanced biophysical properties.
| Parameter | Expected Outcome | Authoritative Source(s) |
| Thermal Stability (Tm) | Additive increase of ~1.8-2.0 °C per modification against an RNA target. | [1][2] |
| Nuclease Resistance | Significantly increased compared to unmodified DNA/RNA, especially when combined with a phosphorothioate backbone. | [1][3][4] |
| Duplex Conformation | Promotes an A-form helical structure, similar to RNA. | [1][9] |
| Coupling Efficiency | >99% achievable with a 3-minute coupling time. May be lower (~95%) with standard coupling times. | [1][9][] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (High n-1 peak in analysis) | 1. Reagent Hydrolysis: Phosphoramidite solution contaminated with water. 2. Insufficient Coupling Time: Standard cycle times are too short for the 2'-F amidite. 3. Poor Activator: Activator solution is old or degraded. | 1. Use fresh, anhydrous acetonitrile. Ensure the phosphoramidite vial is at room temperature before opening. Consider using molecular sieves in the solvent bottle.[10] 2. Increase the coupling time to a minimum of 3 minutes. [1] 3. Prepare or use a fresh bottle of activator. |
| Sequence Degradation (Multiple shorter fragments observed post-deprotection) | 1. Harsh Deprotection: Heating with AMA reagent. 2. Incomplete Oxidation: Oxidizer reagent is depleted, leading to chain cleavage at the unstable phosphite linkage during the next acidic deblock step. | 1. Strictly adhere to deprotection protocols. Do not heat when using AMA. If unsure, use the safer, albeit slower, ammonium hydroxide method at 55°C.[1] 2. Replace the oxidizer reagent on the synthesizer. |
| Failure to Deprotect Benzoyl Group (Mass spectrometry shows +105 Da adduct) | Insufficient Deprotection: Incubation time was too short or temperature was too low. | Ensure the full incubation time and correct temperature are used (17 hours at 55°C for ammonium hydroxide).[1] |
References
-
Shen, X., et al. (2015). 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 43(8), 4355–4368. Available at: [Link]
-
Schmidt, S., et al. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 20(10), 2421–2426. Available at: [Link]
-
Glen Research. (n.d.). 2'-F-U-CE Phosphoramidite. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). 2' Fluoro RNA Modification. Retrieved from [Link]
-
Gryaznov, S. M., et al. (1996). Oligo-2′-fluoro-2′-deoxynucleotide N3′→P5′ phosphoramidates: Synthesis and properties. Nucleic Acids Research, 24(8), 1508–1514. Available at: [Link]
-
Watts, J. K., & Damha, M. J. (2008). 2'-Fluoro-modified oligonucleotides: an old dog with new tricks. Current opinion in drug discovery & development, 11(4), 547-559. (Note: While the specific search result is from a 2015 paper citing the broader field, this review captures the essence of the application). A related article is available at: [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]
-
Lee, Y., et al. (2019). Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L-Nucleic Acids for Structural Studies. Chemistry – An Asian Journal, 14(21), 3843-3847. Available at: [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group? Retrieved from [Link]
-
Gryaznov, S. M., et al. (1996). Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties. Nucleic Acids Research, 24(8), 1508-1514. Available at: [Link]
-
Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.1. Retrieved from [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 3. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
High-Fidelity Synthesis and Application of 2'-Fluoro-Modified DNA Primers
Incorporating N4-Benzoyl-2'-fluoro-2'-deoxycytidine (
Strategic Rationale & Mechanism
The incorporation of 2'-fluoro-2'-deoxycytidine (2'-F-dC) into DNA primers and oligonucleotides is a critical strategy for enhancing nuclease resistance and target binding affinity . While natural DNA is susceptible to rapid degradation by serum nucleases, the 2'-fluoro modification confers significant stability, making these primers ideal for in vivo applications, diagnostic assays in biological fluids, and therapeutic aptamer development.
The Role of N4-Benzoyl Protection
In the context of phosphoramidite chemistry, the N4-Benzoyl (
-
Why it is necessary: During the automated synthesis cycle, the exocyclic amine is nucleophilic. Without protection, it would react with the activated phosphoramidite, leading to branching and sequence failure.
-
Why Benzoyl (Bz)? The Benzoyl group is a robust protecting group that is stable during the synthesis cycle (acidic detritylation, oxidative iodine treatment) but is cleanly removed during the final alkaline deprotection step.
-
The "Incorporation" Event: The user does not incorporate the "N4-Benzoyl" group into the final functional primer. Rather, they use the
-Bz-2'-F-dC phosphoramidite as the reagent. The Benzoyl group is stripped away at the end, leaving the functional 2'-F-dC residue in the DNA chain.
Mechanistic Impact of 2'-Fluoro[1][2][3]
-
C3'-endo Pucker: The high electronegativity of fluorine pulls the sugar ring into a C3'-endo conformation (RNA-like). This pre-organizes the oligonucleotide for A-form helix formation, significantly increasing the melting temperature (
) when hybridized to RNA targets (~1-2°C per incorporation). -
Metabolic Stability: The 2'-F substituent is chemically stable and prevents the nucleophilic attack of the 2'-position, rendering the backbone resistant to many endonucleases.
Experimental Workflow: Automated Synthesis
This protocol details the incorporation of
Reagents Required[1][4][5][6][7]
-
Monomer: 5'-Dimethoxytrityl-N4-benzoyl-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
-
Diluent: Anhydrous Acetonitrile (ACN), <30 ppm water.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Support: CPG (Controlled Pore Glass) or Polystyrene solid support (500Å or 1000Å).
Step-by-Step Synthesis Protocol
1. Monomer Preparation
-
Dissolution: Dissolve the
-Bz-2'-F-dC phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M .-
Note: 2'-F amidites are generally soluble but can be slightly more viscous than standard DNA amidites. Ensure complete dissolution by vortexing and allowing it to sit for 5-10 minutes under argon.
-
-
Moisture Control: Use molecular sieves (3Å) in the bottle if the synthesizer environment is humid (>30% RH).
2. Coupling Parameters (Critical Step) The electron-withdrawing nature of the fluorine atom at the 2'-position can slightly destabilize the oxocarbenium ion character of the transition state or inductively reduce the nucleophilicity of the 5'-OH (if the F is on the growing chain).
-
Standard DNA Coupling: 1.5 – 2 minutes.
-
2'-F-dC Coupling: Increase coupling time to 3.0 – 6.0 minutes .
-
Reasoning: This ensures >98% coupling efficiency, minimizing n-1 deletion sequences which are difficult to purify.
-
3. Oxidation and Capping
-
Oxidation: Standard Iodine/Water/Pyridine/THF (0.02 M I2). No modification needed.
-
Capping: Standard Acetic Anhydride/N-Methylimidazole.
4. Detritylation
-
Standard TCA (Trichloroacetic acid) or DCA (Dichloroacetic acid) in DCM.
-
Observation: The trityl cation color may vary slightly, but the conductivity monitor should show standard peaks.
Visualization: The Synthesis Cycle
The following diagram illustrates where the
Caption: The automated phosphoramidite synthesis cycle. The N4-Bz-2'-F-dC is introduced at Step 2. Coupling time must be extended to 3-6 minutes to ensure high efficiency.
Protocol: Deprotection and Cleavage
This is the step where the N4-Benzoyl group is removed. Unlike RNA, 2'-F-DNA does not require a separate fluoride treatment (unless silyl groups are present from other modifications).
Method A: Standard Ammonia (Robust)
-
Reagent: Concentrated Ammonium Hydroxide (
, ~30%). -
Conditions: 55°C for 12–16 hours (Overnight).
-
Mechanism: Ammonia cleaves the succinyl linker (releasing oligo from CPG), eliminates the cyanoethyl groups (beta-elimination), and attacks the carbonyl of the N4-benzoyl group, releasing benzoate and yielding the free amine.
-
Pros: Standard, scalable, very safe for 2'-F.
Method B: AMA (Fast)
-
Reagent: Ammonium Hydroxide / 40% Aqueous Methylamine (1:1 v/v).[1]
-
Conditions: 65°C for 20 minutes OR Room Temperature for 2 hours .
-
Pros: Extremely fast.
-
Caution: Ensure no other modifications in the sequence (like certain dyes or labels) are sensitive to methylamine. 2'-F-dC itself is stable in AMA.
Post-Deprotection Workup:
-
Cool the vial (if heated).
-
Evaporate the ammonia/AMA using a SpeedVac (centrifugal evaporator).
-
Resuspend the pellet in water or TE buffer.
-
Desalting: Required to remove the benzamide byproducts.[2] Use a NAP-10 column or ethanol precipitation.
Visualization: Deprotection Pathway[6]
Caption: The deprotection workflow. The N4-Benzoyl group is converted to Benzamide, leaving the biologically active 2'-fluoro-cytidine.
Quality Control & Validation
Every synthesized primer must be validated to ensure the Benzoyl group was fully removed and the Fluorine remains intact.
Mass Spectrometry (ESI-MS or MALDI-TOF)
This is the gold standard.
-
Calculation:
-
Calculate the Molecular Weight (MW) of the final deprotected sequence.
-
2'-F-dC MW contribution is approx +18 Da vs dC (F=19 vs OH=17? No, F=19 vs H=1 in DNA. dC has H at 2'. 2'-F-dC replaces H with F.
Mass = 19 - 1 = +18 Da). -
Correction: dC is 2'-deoxy (H).[3][4] 2'-F-dC is 2'-fluoro (F).[5] Mass difference is F (19.00) - H (1.008) ≈ 18 Da increase per incorporation relative to standard DNA.
-
-
Failure Mode: If you see a peak +104 Da higher than expected, the Benzoyl group (C7H5O) was not removed (Deprotection incomplete).
Analytical HPLC
-
Column: C18 Reverse Phase.
-
Buffer: TEAA / Acetonitrile gradient.
-
Profile: 2'-F oligos usually elute slightly later than unmodified DNA due to the hydrophobicity of the fluorine, but the difference is subtle. Main peak should be >90%.
Applications in Drug Development
A. Serum-Stable PCR Primers
For forensic or clinical samples containing high nuclease activity, standard primers degrade before amplification occurs.
-
Protocol: Replace the last 2-3 bases at the 3'-end with 2'-F-dC (and 2'-F-dU/dA/dG if available) to block exonuclease digestion.
-
Result: Extended half-life in serum/plasma.
B. Aptamer Discovery (SELEX)
Aptamers require high structural stability and affinity.
-
Protocol: Use a library where all dC positions are replaced by 2'-F-dC.
-
Enzyme: Use a mutant T7 RNA polymerase (e.g., T7 R&DNA polymerase) or specific DNA polymerases (e.g., KOD XL, Deep Vent) known to tolerate 2'-modified nucleotides during the PCR amplification steps of SELEX.
C. Antisense Gapmers
-
Design: "Wings" of 2'-F modified bases flanking a central DNA gap.
-
Function: The 2'-F wings bind the target RNA tightly; the central DNA gap recruits RNase H to cleave the target.
Data Summary Table
| Parameter | Standard DNA (dC) | 2'-Fluoro DNA (2'-F-dC) |
| Coupling Time | 1.5 - 2.0 min | 3.0 - 6.0 min |
| Protecting Group | Benzoyl (Bz) or Acetyl (Ac) | N4-Benzoyl (Bz) |
| Deprotection | NH4OH (RT to 55°C) | NH4OH (55°C, 16h) or AMA |
| Sugar Pucker | C2'-endo (B-form) | C3'-endo (A-form / RNA-like) |
| Nuclease Resistance | Low | High |
| Tm vs RNA | Baseline | +1.5°C per modification |
References
-
Kawasaki, A. M., et al. (1993). "Uniformly modified 2'-deoxy-2'-fluoro-phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets." Journal of Medicinal Chemistry.
-
Sinha, N. D., et al. (1984). "Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product." Nucleic Acids Research.
-
Glen Research. "2'-F-RNA and 2'-F-DNA: Synthesis and Deprotection." Glen Research Technical Guide.
-
Williams, D. M., et al. (1991). "Properties of 2'-fluorothymidine-containing oligonucleotides: interaction with restriction endonucleases and exonucleases." Nucleic Acids Research.
-
Pallan, P. S., et al. (2011). "Structure and conformation of the antisense agent 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified DNA." Biochemistry.
Sources
Application Note: Protocols for N4-Benzoyl-2'-fluoro-2'-deoxycytidine in Cell Culture
Introduction & Mechanism of Action
N4-Benzoyl-2'-fluoro-2'-deoxycytidine (N4-Bz-2'FdC) is a lipophilic derivative of the nucleoside analogue 2'-fluoro-2'-deoxycytidine (2'-FdC).[1][2][3] While the parent compound (2'-FdC) is a potent broad-spectrum antiviral and anticancer agent capable of inhibiting viral polymerases (e.g., HCV, Influenza, Bunyaviruses), its hydrophilic nature can sometimes limit cellular uptake.[1][2]
The N4-benzoyl modification serves two critical functions in a research context:
-
Enhanced Permeability: The hydrophobic benzoyl group increases the logP of the molecule, potentially facilitating passive diffusion across the lipid bilayer independent of nucleoside transporters (ENT/CNT).[1][2]
-
Prodrug Mechanism: Once intracellular, the N4-benzoyl group acts as a "mask."[1][2][3] It must be cleaved (via intracellular amidases or chemical hydrolysis) to release the active parent nucleoside, 2'-FdC.[1][2] This is subsequently phosphorylated by cellular kinases to its active triphosphate form (2'-FdC-TP), which acts as a chain terminator during viral or genomic DNA synthesis.[1][2]
Visualizing the Metabolic Pathway
The following diagram illustrates the critical activation pathway required for biological activity. Note that the N4-benzoyl group must be removed before the molecule can be recognized by kinases.[2][3]
Figure 1: Mechanism of Action.[1][2][3] The N4-benzoyl derivative acts as a prodrug carrier, requiring intracellular deprotection to the active 2'-FdC form before phosphorylation.[1][2][3]
Chemical Handling & Stability
Critical Warning: The N4-benzoyl bond is susceptible to hydrolysis in aqueous environments over time.[2][3] Improper storage will result in premature degradation to the parent nucleoside.[2][3]
| Parameter | Specification |
| Molecular Weight | ~349.31 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Soluble in Methanol; Poorly soluble in water.[1][2][3] |
| Stock Storage | -20°C or -80°C in anhydrous DMSO (desiccated). |
| Stability in Media | Stable for 24-48h at 37°C (pH 7.4). Degrades slowly to 2'-FdC.[1][2][3] |
| Handling | Protect from moisture.[1][2][3] Hygroscopic solid. |
Protocol: Preparation of Stock Solutions
To ensure reproducibility, stock solutions must be prepared in anhydrous DMSO.[1][2] Do not use aqueous buffers for the primary stock.[1][2][3]
Materials:
-
This compound solid (Store at 4°C prior to weighing).[1][2][3]
-
Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.[1][2]
-
Amber glass vials (to protect from light, though not strictly photo-labile, this is Good Laboratory Practice).[1][2][3]
Procedure:
-
Equilibration: Allow the product vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.
-
Weighing: Weigh approximately 3.5 mg of N4-Bz-2'FdC.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the powder. Vortex vigorously for 30 seconds.[1][2][3] The solution should be clear and colorless.
-
Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol: Cytotoxicity & Antiviral Efficacy Assays
This protocol evaluates the therapeutic window.[1][2][3] You must measure both the toxicity to the host cell (CC50) and the inhibition of the target (EC50/IC50).[1][2]
A. Experimental Setup
B. Step-by-Step Workflow
-
Seeding:
-
Seed cells in 96-well plates at density
to cells/well. -
Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
-
-
Compound Dilution (Serial Dilution):
-
Treatment:
-
Incubation:
-
Readout:
C. Data Analysis & Interpretation
Calculate the Selectivity Index (SI) to determine the compound's potential.[1][2]
[1][2][3]| Outcome | Interpretation |
| SI > 10 | Promising candidate. The window between killing the virus/tumor and killing the host is wide.[2] |
| SI < 2 | Poor candidate.[1][2][3] Toxicity overlaps with efficacy.[1][2][3] |
| High EC50 vs Parent | If N4-Bz-2'FdC has a higher EC50 (less potent) than 2'-FdC, intracellular de-benzoylation may be the rate-limiting step.[1][2][3] |
Troubleshooting & Validation
Issue: Low Potency observed compared to literature.
-
Validation: Perform an HPLC or LC-MS time-course study. Incubate N4-Bz-2'FdC in cell lysate vs. culture media. If the peak for N4-Bz-2'FdC remains unchanged in lysate after 6 hours, your cell line lacks the necessary amidases to activate the prodrug.[2][3]
Issue: Precipitation in Media.
-
Cause: The benzoyl group makes the molecule hydrophobic.[2][3]
-
Solution: Ensure the pre-dilution step involves intermediate vortexing. Do not exceed 200 µM in aqueous media.[1][2][3] If higher concentrations are needed, use a solubility enhancer like cyclodextrin (though this may alter uptake).[1][2]
References
-
Gowen, B. B., et al. (2018).[1][2][3] 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models.[1][2][3] Antiviral Research. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.).[1][2][3][4] N4-Benzoyl-2'-deoxycytidine Compound Summary. Retrieved February 1, 2026, from [Link][1][2]
-
Tisdale, M., et al. (1993).[1][2][3] Inhibition of HIV-1 Reverse Transcriptase by 2'-fluoro-2'-deoxycytidine triphosphates. (Contextual grounding for mechanism).
Sources
Application Notes and Protocols for Studying DNA Polymerase Activity using N4-Benzoyl-2'-fluoro-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling DNA Polymerase Function with Precision Tools
DNA polymerases are fundamental enzymes that orchestrate the replication and repair of DNA, making them critical targets for antiviral and anticancer therapies. The nuanced study of their activity, fidelity, and inhibition is paramount for the development of effective therapeutics. Nucleoside analogs, synthetic molecules that mimic natural nucleosides, have emerged as powerful tools in this endeavor. This guide focuses on N4-Benzoyl-2'-fluoro-2'-deoxycytidine, a novel synthetic nucleoside, and its application in the detailed characterization of DNA polymerase activity.
This compound is a derivative of 2'-deoxycytidine, featuring two key modifications: a fluorine atom at the 2' position of the ribose sugar and a benzoyl group attached to the N4 position of the cytosine base. These alterations confer unique biochemical properties that make it an effective inhibitor of DNA synthesis.[1] This document, intended for researchers in molecular biology, biochemistry, and drug discovery, provides a comprehensive overview of its mechanism of action and detailed protocols for its use in studying DNA polymerase activity.
Mechanism of Action: A Tale of Two Modifications
The inhibitory prowess of this compound stems from its intracellular conversion to the active triphosphate form, this compound triphosphate (N4-Bz-dCflTP). This triphosphate analog then acts as a competitive inhibitor and a chain terminator of DNA synthesis.
The 2'-fluoro substitution is a critical feature that enhances the compound's stability and influences its interaction with the DNA polymerase active site. Fluorine's high electronegativity can alter the sugar pucker conformation, affecting the positioning of the 3'-hydroxyl group required for phosphodiester bond formation. While some 2'-fluoro-modified nucleosides can be incorporated by DNA polymerases, the subsequent addition of the next nucleotide is often sterically hindered, leading to chain termination.[2]
The N4-benzoyl group serves a dual purpose. In synthetic chemistry, it acts as a protecting group.[3] In a biological context, this bulky aromatic group can influence the recognition and binding of the nucleoside triphosphate by the DNA polymerase. The N4-acylation of cytidine has been shown to play a role in modulating RNA stability and translation, and similar principles can be applied to its interaction with DNA polymerases.[4][5] The benzoyl group may sterically clash with amino acid residues in the polymerase's active site, thereby impeding correct Watson-Crick base pairing and reducing the efficiency of incorporation.
Once incorporated into the growing DNA strand, the presence of these modifications disrupts the normal helical structure of the DNA and presents a sterically hindered 3'-end, effectively terminating further elongation by the DNA polymerase.
Figure 1: Intracellular activation and mechanism of action of this compound.
Biochemical Characterization: Quantifying Inhibition
A study on the substrate utility of dCflTP with Xenopus laevis DNA polymerase alpha and Avian Myeloblastosis Virus (AMV) reverse transcriptase revealed the following apparent Michaelis constants (Km):[1]
| DNA Polymerase | Natural Substrate (dCTP) Km (µM) | Analog (dCflTP) Km (µM) |
| Xenopus laevis DNA Polymerase α | 0.6 | 7000 |
| AMV Reverse Transcriptase | 0.14 | 7 |
These data demonstrate that while dCflTP can be utilized by these polymerases, its affinity is significantly lower compared to the natural substrate, dCTP.[1] The addition of the N4-benzoyl group is expected to further decrease the affinity and/or the rate of incorporation (kcat) due to steric hindrance, making N4-Bz-dCflTP a potentially more potent inhibitor.
Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory effects of this compound triphosphate on DNA polymerase activity.
Protocol 1: Steady-State Kinetic Analysis of DNA Polymerase Inhibition
This assay determines the steady-state kinetic parameters (Km and Vmax) of a DNA polymerase for its natural substrate in the presence and absence of the inhibitor, allowing for the determination of the inhibition constant (Ki).
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, γ, or a viral polymerase)
-
This compound triphosphate (synthesized and purified)
-
Natural 2'-deoxycytidine triphosphate (dCTP)
-
Other natural dNTPs (dATP, dGTP, dTTP)
-
Primer-template DNA substrate with a single site for dC incorporation
-
5'-[γ-³²P]ATP or a fluorescently labeled primer (e.g., 5'-FAM)
-
T4 Polynucleotide Kinase (for radiolabeling)
-
Reaction buffer (specific to the polymerase being studied, typically containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Quench solution (e.g., 0.5 M EDTA)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Primer Labeling (if using radiolabeling):
-
End-label the primer with 5'-[γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol.
-
Purify the labeled primer using a size-exclusion column to remove unincorporated ATP.
-
-
Primer-Template Annealing:
-
Mix the labeled primer and template DNA in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl).
-
Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
Prepare a series of reaction mixtures containing a fixed concentration of DNA polymerase and primer-template DNA.
-
For determining the Km of dCTP, vary the concentration of dCTP over a range that brackets the expected Km (e.g., 0.1 to 10 times the Km).
-
To determine the Ki of N4-Bz-dCflTP, perform the dCTP titration in the presence of several fixed concentrations of the inhibitor.
-
-
Initiation and Quenching:
-
Initiate the reactions by adding the DNA polymerase.
-
Incubate at the optimal temperature for the polymerase for a time course that ensures the reaction is in the linear range (typically less than 20% of the primer is extended).
-
Quench the reactions at various time points by adding an equal volume of quench solution.
-
-
Analysis:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize and quantify the amount of extended primer using a phosphorimager or fluorescence scanner.
-
Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, use appropriate models (e.g., competitive, non-competitive) to determine the Ki.
-
Figure 3: Workflow for the primer extension chain termination assay.
Conclusion and Future Perspectives
This compound represents a valuable tool for probing the intricate mechanisms of DNA polymerases. Its unique chemical modifications provide a means to investigate the steric and electronic requirements of the polymerase active site. The protocols outlined in this guide offer a robust framework for characterizing its inhibitory properties and for elucidating the molecular basis of its action.
Future studies could involve pre-steady-state kinetic analysis to dissect the individual steps of the catalytic cycle, including nucleotide binding, the conformational change of the polymerase, and the chemical step of phosphodiester bond formation. Such detailed kinetic analysis would provide a more complete picture of how this compound disrupts the normal function of DNA polymerases. Furthermore, structural studies, such as X-ray crystallography or cryo-electron microscopy, of DNA polymerases in complex with this analog could provide atomic-level insights into its binding mode and mechanism of inhibition. These endeavors will undoubtedly contribute to the rational design of more potent and selective DNA polymerase inhibitors for therapeutic applications.
References
-
Waqar, M. A., Evans, M. J., Manly, K. F., Hughes, R. G., & Huberman, J. A. (1984). 2'-fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases. Journal of Biological Chemistry, 259(21), 13026–13031. [Link]
-
Lee, M. Y., Byrnes, J. J., Downey, K. M., & So, A. G. (1985). Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. Biochemical and Biophysical Research Communications, 126(3), 1188–1194. [Link]
-
Pinto, A. R., & Schaer, P. (2014). Fluorescence based primer extension technique to determine transcriptional starting points and cleavage sites of RNases in vivo. Journal of Visualized Experiments, (92), e52080. [Link]
-
Martin, J. L., Wilson, J. E., & Parker, W. B. (1995). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Antimicrobial Agents and Chemotherapy, 39(12), 2743–2746. [Link]
-
D'Annessa, E. J., & Al-Hashimi, H. M. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(1), 387–395. [Link]
-
Muftuoglu, Y., Sohl, C. D., Mislak, A. C., Mitsuya, H., Sarafianos, S. G., & Anderson, K. S. (2014). Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) using pre-steady-state kinetics. Antiviral Research, 106, 1–4. [Link]
-
Klenow, H., & Henningsen, I. (1970). Fluorescently labeled oligonucleotide extension: A rapid and quantitative protocol for primer extension. Biotechniques, 35(1), 92-94. [Link]
-
Li, X., Zhu, P., & Ma, S. (2024). Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities. Briefings in Functional Genomics, elae020. [Link]
Sources
- 1. 2'-Fluoro-2'-deoxycytidine triphosphate as a substrate for RNA- and DNA-dependent DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the molecular mechanism of action of the HIV-1 reverse transcriptase inhibitor 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) using pre-steady-state kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N4-Benzoyl-2'-fluoro-2'-deoxycytidine for Cancer Cell Line Studies
Introduction: The Rationale for a Novel Cytidine Analog
N4-Benzoyl-2'-fluoro-2'-deoxycytidine is a synthetic pyrimidine nucleoside analog designed for investigation as a potential anticancer agent.[1][2] Like other cytotoxic nucleoside analogs, its fundamental purpose is to act as an antimetabolite, interfering with nucleic acid synthesis and ultimately triggering cell death in rapidly proliferating cancer cells.[3] The structural modifications—a fluorine atom at the 2' position of the deoxyribose sugar and a benzoyl group protecting the N4 position of the cytosine base—are critical to its pharmacological profile.
-
The 2'-Fluoro Modification: This substitution, famously utilized in gemcitabine (2',2'-difluorodeoxycytidine), is key to the molecule's mechanism. Once incorporated into DNA, it creates a steric hindrance that inhibits the action of DNA polymerases, leading to chain termination after the addition of one more nucleotide.[4] This "masked" chain termination is a potent mechanism for inducing irreparable DNA damage.[5][6]
-
The N4-Benzoyl Group: This bulky aromatic group serves a dual purpose. Primarily, it acts as a protecting group during chemical synthesis.[7] In a biological context, it may also influence the compound's stability, cellular uptake, and substrate specificity for activating enzymes, potentially rendering it resistant to deamination by cytidine deaminase (CDA), an enzyme often implicated in resistance to other cytidine analogs like gemcitabine.[8][9]
The central hypothesis for its anticancer activity is that this compound functions as a prodrug . It must be transported into the cancer cell and then metabolically activated through a series of phosphorylation steps to its active triphosphate form. This active metabolite then competes with the natural nucleotide, dCTP, for incorporation into DNA.
Mechanism of Action: A Multi-Faceted Assault on Cancer Cell Proliferation
The cytotoxic effects of this compound are not attributable to a single event but rather a cascade of interconnected cellular disruptions. Understanding this pathway is crucial for designing robust experiments and interpreting results.
Cellular Uptake and Metabolic Activation
-
Transport: As a hydrophilic molecule, the compound relies on nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1), to cross the cell membrane.[8][10] The expression level of hENT1 can be a key determinant of cellular sensitivity.
-
Activation Cascade: Once inside the cell, the N4-benzoyl group is likely cleaved by intracellular esterases. The resulting 2'-fluoro-2'-deoxycytidine then undergoes sequential phosphorylation. The rate-limiting first step is catalyzed by deoxycytidine kinase (dCK) , which converts it to the monophosphate form.[11][12][13] Subsequent phosphorylations by other cellular kinases generate the active this compound triphosphate (N4-Bz-dF-CTP).[8][14]
-
Expert Insight: The reliance on dCK for activation is a critical vulnerability. Cancer cell lines with low dCK expression or inactivating mutations are predicted to exhibit intrinsic resistance to this compound.[9][12] Therefore, characterizing the dCK status of your cell line model is a foundational step.
Caption: Metabolic activation pathway of this compound.
Primary Cytotoxic Mechanisms
-
DNA Chain Termination: The active triphosphate metabolite is incorporated into elongating DNA strands by DNA polymerases. The 2'-fluoro substitution disrupts the sugar-phosphate backbone, effectively terminating DNA synthesis after the next nucleotide is added.[4] This leads to an accumulation of DNA strand breaks.
-
Inhibition of Ribonucleotide Reductase (RNR): The diphosphate form (N4-Bz-dF-CDP) is a potent inhibitor of ribonucleotide reductase (RNR).[6][15] RNR is the rate-limiting enzyme responsible for producing the deoxyribonucleotides (dNTPs) required for DNA synthesis.[16][17] Its inhibition depletes the cell's dNTP pools, which potentiates the cytotoxic effect by both halting DNA replication and reducing the competition for the analog's incorporation into DNA.[18]
These events trigger a robust DNA Damage Response (DDR) , activating sensor kinases like ATR and CHK1.[8][19] While initially a survival mechanism, overwhelming and irreparable damage pushes the cell past a critical threshold, leading to cell cycle arrest (typically in S-phase) and eventual apoptosis.[5][20]
Caption: Dual cytotoxic mechanisms of this compound.
Experimental Protocols & Methodologies
Trustworthiness Principle: Every protocol is designed with integrated controls to ensure data validity. It is imperative to include untreated, vehicle-only (e.g., DMSO), and positive control (e.g., Gemcitabine or Doxorubicin) groups in every experiment.
Compound Handling and Stock Solution Preparation
-
Safety First: Handle this compound, a potent cytotoxic agent, with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood or biological safety cabinet.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Based on the manufacturer's certificate of analysis, calculate the volume of sterile, anhydrous DMSO required to create a high-concentration stock solution (e.g., 10-50 mM).
-
Add the DMSO to the vial and vortex thoroughly until the compound is fully dissolved.
-
-
Storage and Stability:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[21] Protect from light.
-
Self-Validation Check: Before starting a large-scale experiment, thaw a fresh aliquot and visually inspect for precipitation. If observed, warm gently to 37°C and vortex to redissolve.
-
Protocol: Cell Viability Assessment (MTT/MTS Assay)
This assay quantifies the metabolic activity of cells, which serves as a proxy for cell viability, to determine the compound's half-maximal inhibitory concentration (IC50).
-
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound stock solution
-
Vehicle control (DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of the compound in complete medium from the stock solution. Ensure the final DMSO concentration in the highest dose is ≤0.5%. Prepare a 2X vehicle control.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control.
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (typically 48-72 hours).
-
Reagent Addition: Add 10-20 µL of MTT/MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into formazan.
-
Measurement:
-
For MTS: Read the absorbance directly at 490 nm.
-
For MTT: Add 100 µL of solubilization solution, incubate overnight in the dark, and then read absorbance at 570 nm.
-
-
Data Analysis:
-
Blank-correct the absorbance values.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
-
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression, identifying points of arrest.
-
Materials:
-
6-well tissue culture plates
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with the compound at concentrations relevant to the IC50 (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 hours).
-
Cell Harvest: Collect both adherent and floating cells to ensure apoptotic cells are included. Centrifuge, wash once with cold PBS, and pellet the cells.
-
Fixation: Resuspend the cell pellet gently in 300 µL of cold PBS. While vortexing slowly, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and model the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation & Expected Outcomes
Comparative IC50 Values
Presenting IC50 data in a tabular format allows for rapid comparison across different cell lines or against known reference compounds.
| Cell Line | Histology | dCK Status | This compound IC50 (µM) | Gemcitabine IC50 (µM) |
| PANC-1 | Pancreatic Adenocarcinoma | Low | > 10 | > 5 |
| MiaPaCa-2 | Pancreatic Adenocarcinoma | High | 0.52 | 0.08 |
| HCT116 | Colorectal Carcinoma | High | 1.25 | 0.15 |
| A549 | Non-Small Cell Lung Cancer | Moderate | 2.80 | 0.90 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Cell Cycle Perturbation
-
Expected Result: Treatment with this compound is expected to induce a significant accumulation of cells in the S-phase of the cell cycle, consistent with the inhibition of DNA replication. This effect should be dose-dependent. A subsequent increase in the sub-G1 population at later time points would indicate apoptosis.
References
-
Trafton, A. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. MIT News. Retrieved from [Link]
-
Gowher, H., & Jeltsch, A. (2004). Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer Biology & Therapy, 3(11), 1062-1068. Retrieved from [Link]
-
Li, H., et al. (2025). The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. Journal of Experimental & Clinical Cancer Research, 44(1), 123. Retrieved from [Link]
-
Al-Osta, S., et al. (2022). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. International Journal of Molecular Sciences, 23(15), 8532. Retrieved from [Link]
-
Pathania, R., et al. (2012). Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway. SpringerPlus, 1, 65. Retrieved from [Link]
-
Ratter, J. M., et al. (2023). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 15(13), 3467. Retrieved from [Link]
-
Sasvári-Székely, M., & Staub, M. (2004). [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation]. Magyar Onkológia, 48(4), 311-316. Retrieved from [Link]
-
Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Proceedings of the National Academy of Sciences of the United States of America, 79(21), 6419-6423. Retrieved from [Link]
-
Li, D., et al. (2024). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology, 15, 1369986. Retrieved from [Link]
-
Parker, W. B. (2009). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Current Medicinal Chemistry, 16(23), 2969-2977. Retrieved from [Link]
-
Radu, C. G., et al. (2013). Stratification of Nucleoside Analog Chemotherapy Using 1-(2′-Deoxy-2′-18F-Fluoro-β-D-Arabinofuranosyl)Cytosine and 1-(2′-Deoxy-2′-18F-Fluoro-β-L-arabinofuranosyl)-5-methylcytosine. Journal of Nuclear Medicine, 54(8), 1282-1289. Retrieved from [Link]
-
Austin, W. R., & Armijo, A. L. (2012). The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. Journal of Nucleic Acids, 2012, 638389. Retrieved from [Link]
-
Dr. Oracle. (2025, August 13). What is the mechanism of action (MOA) of Gemcitabine? Retrieved from [Link]
-
Kim, H., et al. (2023). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. Bioorganic & Medicinal Chemistry Letters, 82, 129162. Retrieved from [Link]
-
Stuyver, L. J., et al. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. Retrieved from [Link]
-
Stuyver, L. J., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. Retrieved from [Link]
-
Wikipedia. (n.d.). Deoxycytidine kinase. Retrieved from [Link]
-
Various Authors. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? ResearchGate. Retrieved from [Link]
-
Semba, T., et al. (2021). Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma. Cancers, 13(15), 3741. Retrieved from [Link]
-
Khan, M. A. A., et al. (2025). Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development. Journal of Biomolecular Structure & Dynamics, 1-18. Retrieved from [Link]
-
Kim, H., et al. (2025). Synthesis and biological evaluation of new β-D-N4-hydroxycytidine analogs against SARS-CoV-2, influenza viruses and DENV-2. ResearchGate. Retrieved from [Link]
-
Fung, H. Y. J., & Fesik, S. W. (2020). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Molecules, 25(17), 3954. Retrieved from [Link]
- Staub, M., & Eriksson, S. (2006). The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation. In Deoxynucleoside Analogs in Cancer Therapy (pp. 15-28). Humana Press.
-
Synapse. (2024, July 17). What is the mechanism of Gemcitabine? Retrieved from [Link]
-
PubChem. (n.d.). N4-Benzoyl-2'-deoxycytidine. Retrieved from [Link]
-
Hazra, S., et al. (2013). Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs. Journal of Biological Chemistry, 288(40), 28791-28800. Retrieved from [Link]
-
Neesse, A., et al. (2023). Barriers and opportunities for gemcitabine in pancreatic cancer therapy. Frontiers in Oncology, 13, 1121852. Retrieved from [Link]
-
Aye, Y., et al. (2013). Targeting ribonucleotide reductase for cancer therapy. Expert Opinion on Therapeutic Targets, 17(12), 1431-1441. Retrieved from [Link]
-
Huang, P., et al. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research, 51(22), 6110-6117. Retrieved from [Link]
-
Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424. Retrieved from [Link]
-
Cerqueira, N. M. F. S. A., et al. (2015). Targeting Ribonucleotide Reductase for Cancer Chemotherapy. Current Medicinal Chemistry, 22(15), 1837-1849. Retrieved from [Link]
-
Ladds, G., et al. (2018). Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. Seminars in Radiation Oncology, 28(3), 209-217. Retrieved from [Link]
-
Gijselaar, C. W. H., et al. (2015). Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360). Investigational New Drugs, 33(4), 817-827. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 14. biosynth.com [biosynth.com]
- 15. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribonucleotide reductase (RNR) inhibitors as target-based weapon for future cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benthamscience.com [benthamscience.com]
- 19. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting low coupling efficiency with N4-Benzoyl-2'-fluoro-2'-deoxycytidine phosphoramidite
Welcome to the technical support center for N4-Benzoyl-2'-fluoro-2'-deoxycytidine phosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low coupling efficiency during oligonucleotide synthesis.
Introduction
This compound phosphoramidite is a critical building block in the synthesis of modified oligonucleotides, particularly for therapeutic applications. The 2'-fluoro modification enhances nuclease resistance and binding affinity to target RNA. However, its unique stereoelectronic properties can sometimes lead to challenges in achieving optimal coupling efficiencies compared to standard DNA or RNA phosphoramidites. This guide provides a structured approach to diagnosing and resolving such issues.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis. This guide will walk you through a systematic approach to identify and resolve the root cause of the issue when using this compound phosphoramidite.
Step 1: Confirming Low Coupling Efficiency
Before troubleshooting, it is essential to confirm that you are indeed experiencing low coupling efficiency.
Q1: How do I accurately measure the coupling efficiency of a specific phosphoramidite?
A1: The most reliable method for determining step-wise coupling efficiency is through trityl cation monitoring. Most modern oligonucleotide synthesizers are equipped with a UV detector to measure the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. A significant drop in the absorbance reading after the introduction of this compound phosphoramidite is a direct indication of poor coupling. For a more quantitative analysis, you can collect the trityl fractions and measure their absorbance offline using a spectrophotometer.
Q2: What is considered a "low" coupling efficiency for this modified phosphoramidite?
A2: While standard phosphoramidites typically yield >99% coupling efficiency, 2'-fluoro modified amidites may exhibit slightly lower efficiencies. However, a well-optimized protocol should still achieve 98-99% . Anything below 97% warrants a thorough investigation.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical progression for troubleshooting low coupling efficiency.
Caption: A systematic workflow for troubleshooting low coupling efficiency.
Step 2: Investigating Reagents and Preparation
The quality and preparation of your reagents are the most common sources of poor coupling.
Q3: My this compound phosphoramidite is old. Could this be the problem?
A3: Absolutely. Phosphoramidites are sensitive to moisture and oxidation. Over time, the phosphoramidite can degrade to the corresponding phosphonate, which is unreactive in the coupling step. Always use fresh, high-quality phosphoramidites. If you suspect the quality of your amidite, use a fresh batch from a reputable supplier. It is also good practice to dissolve the amidite in anhydrous acetonitrile just before use.
Q4: What is the best activator to use with 2'-fluoro modified phosphoramidites?
A4: Due to the electron-withdrawing nature of the 2'-fluoro group, these amidites are less reactive than their DNA counterparts. Therefore, a stronger activator is often required. While 5-(Ethylthio)-1H-tetrazole (ETT) can be used, 5-(Benzylthio)-1H-tetrazole (BTT) or combinations of activators are generally recommended for optimal performance. Ensure your activator is fresh and correctly prepared at the recommended concentration.
| Activator | Recommended Concentration | Typical Coupling Time |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 - 0.6 M | 5 - 10 minutes |
| 5-(Benzylthio)-1H-tetrazole (BTT) | 0.25 - 0.3 M | 2 - 5 minutes |
| Dicyanoimidazole (DCI) | 0.5 - 1.0 M | 3 - 7 minutes |
Q5: Could there be a problem with my acetonitrile?
A5: Yes. The presence of water in acetonitrile is highly detrimental to phosphoramidite chemistry. Water will hydrolyze the phosphoramidite, rendering it inactive. Always use anhydrous acetonitrile (<30 ppm water) for dissolving phosphoramidites and for all washing steps during the synthesis cycle.
Step 3: Checking the Synthesis Instrument
If you have ruled out reagent issues, the problem may lie with the synthesizer itself.
Q6: How can I check if the instrument is delivering the phosphoramidite correctly?
A6: A simple way to check for fluidics issues is to perform a "dummy run" without the solid support. Disconnect the line leading to the synthesis column and have it dispense into a vial. Visually inspect the delivery of the phosphoramidite and activator solutions. Check for consistent flow rates and ensure there are no air bubbles or blockages in the lines.
Q7: What if I suspect a leak in the system?
A7: Leaks in the system can lead to a loss of pressure and incomplete reagent delivery. Carefully inspect all fittings and connections, especially those leading from the phosphoramidite and activator bottles to the synthesis column. A small leak can be difficult to detect visually, so you may need to perform a pressure test as per your instrument's manual.
Step 4: Optimizing the Synthesis Protocol
If both reagents and instrumentation appear to be in order, the issue may be with the synthesis protocol itself.
Q8: Should I use a longer coupling time for this compound phosphoramidite?
A8: Yes, this is often necessary. The reduced reactivity of 2'-fluoro phosphoramidites means they may require a longer coupling time to achieve high efficiency. If you are using a standard DNA or RNA synthesis protocol, try doubling the coupling time for the 2'-fluoro monomer as a starting point. For example, if your standard coupling time is 2 minutes, increase it to 4 minutes for this specific amidite.
Q9: Does the molar excess of the phosphoramidite matter?
A9: Yes, the molar excess of phosphoramidite over the reactive sites on the solid support is a critical parameter. For challenging monomers like 2'-fluoro amidites, you may need to increase the molar excess. A typical range is 10-20 fold excess. Consult your phosphoramidite supplier's datasheet for specific recommendations.
Frequently Asked Questions (FAQs)
Q10: What is the purpose of the N4-benzoyl protecting group on the cytidine base?
A10: The benzoyl group protects the exocyclic amine of the cytidine base from undergoing side reactions during oligonucleotide synthesis. It is a standard protecting group that is labile under the final deprotection conditions, typically with ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
Q11: Are there any special considerations for the deprotection of oligonucleotides containing 2'-fluoro modifications?
A11: The deprotection of oligonucleotides containing 2'-fluoro modifications is generally straightforward and follows standard protocols. The 2'-fluoro group is stable to the basic conditions used for deprotection. However, always refer to the specific recommendations provided by the phosphoramidite manufacturer.
Q12: Can I use mass spectrometry to diagnose coupling problems?
A12: Yes, mass spectrometry is an excellent tool for analyzing the final oligonucleotide product. In cases of low coupling efficiency, you will observe a significant peak corresponding to the mass of the truncated sequence (n-1 mer) in addition to the full-length product. This provides definitive evidence of a coupling failure at a specific position.
References
- Agilent Technologies. (n.d.). Trityl Monitoring for Oligonucleotide Synthesis.
-
BioAutomation. (2018). Amidite Handling. Retrieved from [Link]
-
Glen Research. (2021). 2'-Fluoro-RNA Phosphoramidites. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Acetonitrile. Retrieved from a relevant Sigma-Aldrich product page.
- LGC Biosearch Technologies. (n.d.). Technical Bulletin: Synthesis of 2'-F-RNA Oligonucleotides. Retrieved from a relevant Biosearch Technologies technical bulletin.
N4-Benzoyl-2'-fluoro-2'-deoxycytidine solubility in DMSO and cell culture media
Welcome to the technical support center for N4-Benzoyl-2'-fluoro-2'-deoxycytidine (CAS No. 146954-76-9). This guide, developed by our senior application scientists, provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice to support researchers, scientists, and drug development professionals in their experimental work with this novel synthetic nucleoside.
Introduction to this compound
This compound is a synthetic nucleoside analog that has garnered significant interest in the scientific community for its potential as an anticancer and antiviral agent.[1] It is a valuable monomeric raw material for nucleic acid synthesis.[2] Its mechanism of action involves the inhibition of DNA synthesis in host cells, which is crucial for its therapeutic effects against various cancer cell lines and viruses, including HIV and Herpes simplex virus.[1]
Due to its chemical structure, which includes a hydrophobic benzoyl group, this compound exhibits limited solubility in aqueous solutions, a common challenge encountered when working with nucleoside analogs. This guide will provide you with the necessary information to effectively handle this compound in your experiments, ensuring reliable and reproducible results.
Chemical and Physical Properties
For accurate experimental planning, it is essential to be aware of the fundamental properties of this compound.
| Property | Value | Source |
| CAS Number | 146954-76-9 | |
| Molecular Formula | C₁₆H₁₆FN₃O₅ | |
| Molecular Weight | 349.31 g/mol | |
| Appearance | White to off-white solid |
Frequently Asked Questions (FAQs)
Our application scientists have compiled a list of frequently asked questions to address common queries regarding the handling and use of this compound.
What is the recommended solvent for dissolving this compound?
How do I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided below. It is crucial to use aseptic techniques to prevent contamination.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.49 mg of this compound (Molecular Weight = 349.31 g/mol ).
-
Weigh the compound: Carefully weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication in a water bath can aid dissolution if precipitation occurs.[3][4]
-
Sterilize the solution: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
How should I store the stock solution?
Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect the solution from light.
Can I dissolve this compound directly in cell culture media?
No, due to its hydrophobic nature, this compound is not directly soluble in aqueous-based cell culture media such as DMEM or RPMI-1640.[6] A concentrated stock solution in DMSO must be prepared first and then diluted to the final working concentration in the cell culture medium.
What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. The tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control (media with the same final concentration of DMSO without the compound) to assess any potential effects on your cells.
How do I prepare the working solution in cell culture media?
To prepare the working solution, the DMSO stock solution should be serially diluted in pre-warmed (37°C) cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid and uniform dispersion, which minimizes the risk of precipitation.
Troubleshooting Guide
Encountering issues during your experiments can be frustrating. This troubleshooting guide addresses common problems associated with the use of this compound and provides practical solutions.
Problem 1: Precipitation upon dilution of the DMSO stock solution in cell culture media.
Potential Causes:
-
High final concentration of the compound: The concentration of this compound may exceed its solubility limit in the aqueous medium.
-
High final concentration of DMSO: While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation when diluted in an aqueous environment.
-
Temperature shock: Adding a cold stock solution to warm media can cause the compound to precipitate.[7][8]
-
Inadequate mixing: Slow or inefficient mixing can lead to localized high concentrations of the compound, causing it to crash out of solution.
-
Interaction with media components: Salts and proteins in the cell culture media can sometimes interact with the compound, leading to precipitation.
Solutions:
-
Optimize the final concentration: Determine the maximum soluble concentration of the compound in your specific cell culture medium through a pilot experiment with serial dilutions.
-
Minimize DMSO concentration: Use a more concentrated DMSO stock solution to reduce the final volume of DMSO added to the culture.
-
Pre-warm solutions: Ensure both the DMSO stock solution and the cell culture medium are at 37°C before mixing.
-
Improve mixing technique: Add the stock solution dropwise to the culture medium while gently vortexing or swirling the tube.
-
Consider co-solvents (for in vivo applications): For animal studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[3]
Troubleshooting Workflow for Precipitation Issues
A workflow to diagnose and resolve precipitation of this compound in cell culture media.
Problem 2: Loss of compound activity over time.
Potential Causes:
-
Instability in aqueous solution: Nucleoside analogs can be susceptible to degradation in aqueous environments, which can be pH-dependent. A study on the related compound 5-fluoro-2'-deoxycytidine showed that its stability improves with an increase in pH.[9][10]
-
Repeated freeze-thaw cycles: This can lead to the degradation of the compound in the stock solution.[7]
-
Improper storage: Exposure to light or elevated temperatures can cause the compound to degrade.
Solutions:
-
Prepare fresh working solutions: For each experiment, prepare a fresh dilution of the compound from a frozen stock aliquot.
-
Aliquot stock solutions: As mentioned in the FAQ, storing the stock solution in single-use aliquots is crucial to avoid freeze-thaw cycles.
-
Ensure proper storage: Store stock solutions at -80°C and protect them from light.
-
Monitor media pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. The sodium bicarbonate buffer system in media like RPMI-1640 helps maintain a physiological pH in a CO2 environment.[11]
References
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
-
PubChem. (n.d.). N4-Benzoyl-2'-deoxycytidine. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). RPMI-1640. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2008). Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (FdCyd) and its cytotoxic metabolites in plasma of patients treated with FdCyd and tetrahydrouridine (THU). Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]
-
ResearchGate. (2011). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. Retrieved from [Link]
-
PubMed. (1998). Levels and stability of DNA methylation in random surviving cell clones derived from a Chinese hamster cell line after prolonged treatment with 5-aza-2'-deoxycytidine. Journal of Cell Science. Retrieved from [Link]
-
ResearchGate. (2012). What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation?. Retrieved from [Link]
-
YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. Retrieved from [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Retrieved from [Link]
-
IndiaMART. (n.d.). N4-benzoyl-2'-fluoro-2'- Deoxycytidine - Cas No: 146954-76-9. Retrieved from [Link]
-
ZAGENO. (2020). Plasmid Purification Troubleshooting. Retrieved from [Link]
-
Frontiers. (2018). Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
Technology Networks. (2022). Protocol of Stable Cell Line Generation. Retrieved from [Link]
-
West Virginia University Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - SG [thermofisher.com]
deprotection strategies for N4-benzoyl group in oligonucleotide synthesis
Status: Operational Topic: Oligonucleotide Synthesis / Post-Synthetic Processing Target Audience: Synthetic Chemists, Oligo Core Managers, Drug Development Scientists
Executive Summary: The "Benzoyl Paradox"
The N4-benzoyl (Bz) protecting group for Cytosine is the industry workhorse due to its stability and crystalline properties. However, it presents a specific "paradox" in modern high-throughput synthesis: It is too stable for "UltraFast" deprotection reagents but susceptible to side reactions if those reagents are used incorrectly.
This guide addresses the critical decision pathways required to deprotect N4-Bz-dC without generating N4-methylcytosine (transamidation) or Uracil (deamination) impurities.
Diagnostic Hub: Match Your Symptom to the Solution
Use the table below to identify the root cause of impurities observed in your Mass Spectrometry (ESI-MS) or HPLC data.
| Observation (Mass Shift) | Impurity Identity | Root Cause | Immediate Fix |
| +14 Da (vs. expected mass) | N4-Methylcytosine | Transamidation. You used AMA (Ammonium Hydroxide/Methylamine) with N4-Bz-dC. The methylamine displaced the benzamide group.[1] | Stop. You cannot fix the current batch. For future batches, switch to N4-Acetyl-dC if using AMA, or switch deprotection to NH₄OH (no methylamine). |
| +1 Da (vs. expected mass) | Uracil (C | Deamination. Hydrolysis of the cytosine exocyclic amine. Caused by old ammonia (low concentration) or excessive heat with high water content. | Fresh Reagents. Use fresh, refrigerated Ammonium Hydroxide (28-30%). Limit heating time. |
| +104/105 Da | Benzoyl Adduct | Incomplete Deprotection. The protecting group is still attached. | Extend Heating. Return sample to heat. Ensure temperature is verified (e.g., 55°C or 65°C). |
| +53 Da | Cyanoethyl Adduct | Acrylonitrile Addition. Incomplete removal of acrylonitrile during phosphate deprotection allows it to alkylate bases (usually N3-T). | Scavengers. Ensure sufficient ammonia is present to scavenge acrylonitrile. (Note: AMA is a better scavenger than NH₄OH alone).[2] |
Deep Dive: The Transamidation Trap
The Mechanism of Failure
The most common critical error users make is attempting to speed up the deprotection of N4-Bz-dC using AMA (1:1 Ammonium Hydroxide / 40% Methylamine).
While AMA speeds up deprotection for Adenine and Guanine, it attacks N4-Bz-dC differently. Methylamine is a stronger nucleophile than ammonia. Instead of attacking the carbonyl to remove the benzoyl group (deprotection), it can attack the cytosine ring system or participate in a transamidation where the methylamine replaces the benzamide, permanently modifying the base to N4-methylcytosine .
The Rule:
-
If you have N4-Bz-dC: You MUST use Ammonium Hydroxide (Standard Protocol).
-
If you want to use AMA: You MUST synthesize using N4-Acetyl-dC .
Visualization: The Transamidation Pathway
The diagram below illustrates the divergent pathways between successful deprotection and the transamidation error.
Caption: Figure 1. The mechanistic divergence when deprotecting N4-Benzoyl Cytosine. Using AMA risks permanent modification of the base (Red path).
Deep Dive: Deamination (C U Conversion)
The Mechanism of Hydrolysis
Cytosine deamination is a hydrolysis reaction that converts Cytosine to Uracil.[3] This results in a mutation (C-G base pair becomes U-A) which is catastrophic for biological applications like PCR or sequencing.
Why it happens during deprotection: The deprotection environment is a competition between Ammonolysis (Good: removes protecting group) and Hydrolysis (Bad: replaces amine with oxygen).
-
Old Ammonia: Ammonia gas escapes water rapidly. If your bottle of
is half-empty and 6 months old, the concentration is likely <20% instead of 28-30%. The relative concentration of water is higher, favoring hydrolysis. -
Overheating: Extended heating (>16 hours) at high temperatures (>55°C) in aqueous conditions increases the rate of hydrolytic deamination.
Validated Protocols
Protocol A: Standard Deprotection (Safe for N4-Bz-dC)
Use this protocol if your oligo contains N4-Benzoyl Cytosine.
-
Reagent: Concentrated Ammonium Hydroxide (28-30%
basis). Must be fresh. -
Volume: Add 1.0 mL of reagent per 0.2 µmol or 1.0 µmol synthesis column.
-
Incubation:
-
Option 1 (Standard): 55°C for 16 hours (Overnight).
-
Option 2 (Rapid-Standard): 65°C for 4 hours. (Strict temperature control required).
-
-
Work-up: Cool to room temperature. Evaporate using a centrifugal vacuum concentrator (SpeedVac).
Protocol B: The "UltraFast" Protocol (AMA)
Use this protocol ONLY if you synthesized using N4-Acetyl-dC .
-
Reagent: AMA Solution. Mix Ammonium Hydroxide (28-30%) and Aqueous Methylamine (40%) in a 1:1 (v/v) ratio.[4]
-
Note: Prepare fresh or store in a tightly sealed glass bottle at 4°C.
-
-
Incubation:
-
Time/Temp: 65°C for 10 minutes.
-
-
Safety Warning: AMA generates significant gas pressure at 65°C. Use a screw-cap vial with an O-ring seal. Do not use snap-cap tubes.
-
Work-up: Cool to room temperature. Evaporate to dryness.
Troubleshooting Decision Tree
Follow this logic flow to determine your next experimental step.
Caption: Figure 2. Decision matrix for selecting the correct deprotection reagent based on cytosine protection.
Frequently Asked Questions (FAQ)
Q: Can I use "Ultramild" deprotection reagents (Potassium Carbonate in Methanol) on N4-Bz-dC? A: No. Potassium Carbonate in Methanol is too mild to remove the benzoyl group efficiently. It is designed for UltraMild monomers (like Pac-dA, Ac-dC, iPr-Pac-dG).[4][5] If you treat N4-Bz-dC with this reagent, you will see a massive +105 Da peak (incomplete deprotection).
Q: I used AMA on N4-Bz-dC and I see the +14 Da peak. Can I purify it away? A: It is very difficult. N4-methylcytosine has very similar hydrophobicity and base-pairing properties to the native Cytosine. Standard RP-HPLC or PAGE purification often cannot resolve the N4-methyl impurity from the full-length product. The best course of action is re-synthesis using N4-Acetyl-dC.
Q: My lab only has N4-Bz-dC phosphoramidites. How can I speed up the 16-hour deprotection?
A: You can increase the temperature of the Ammonium Hydroxide deprotection to 65°C , which reduces the time to approximately 4 hours . However, do not exceed 4 hours, as the risk of deamination (C
References
-
Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. [Link]
-
Reddy, M.P., et al. (1994).[6] Fast cleavage and deprotection of oligonucleotides.[1][4][7][6][8][9][10] Tetrahedron Letters, 35(25), 4311-4314. (Seminal paper establishing AMA transamidation issues with Bz-dC).
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
preventing impurities in N4-Benzoyl-2'-fluoro-2'-deoxycytidine synthesis
Technical Support Center: -Benzoyl-2'-fluoro-2'-deoxycytidine Synthesis
Topic: Preventing Impurities in
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Molecule:
The Challenge: The primary synthetic hurdle is achieving selective acylation of the exocyclic amine (
- -Benzoylated species (3'-O-Bz, 5'-O-Bz).[1][2]
- -Bis-benzoylated species .
-
Deaminated byproducts (Uridine derivatives).
This guide provides a root-cause analysis and troubleshooting framework for these specific failure modes.
Process Logic & Signaling Pathways[1]
The following diagram illustrates the standard transient protection workflow and the branching pathways that lead to critical impurities.
Caption: Workflow of Transient Protection Strategy showing critical control points (CCPs) where moisture or stoichiometry errors lead to specific impurities.
Troubleshooting Guide & FAQs
Module A: -Benzoyl Impurities (Regioselectivity Failure)
Symptom: LC-MS shows peaks with mass +104 Da (mono-benzoyl) but incorrect retention time, or +208 Da (di-benzoyl) where one Bz is on the sugar.[1]
Mechanism: The hydroxyl groups (3'-OH or 5'-OH) were not fully protected by TMS groups before Benzoyl Chloride was added. Benzoyl chloride reacts faster with primary amines (
| Question | Technical Diagnosis & Solution |
| Q: Why am I seeing 3'-O-Bz or 5'-O-Bz impurities despite adding TMSCl? | Diagnosis: Moisture ingress or insufficient silylation time.Root Cause: Pyridine is hygroscopic.[1] Even trace water hydrolyzes the highly labile TMS-ethers back to alcohols before the BzCl addition.Protocol Fix: 1. Dry Pyridine over KOH or molecular sieves (<50 ppm H2O).2. The "Clear Solution" Rule: Do not proceed to benzoylation until the suspension becomes perfectly clear (indicating full silylation).3. Increase TMSCl to 4.0–5.0 equivalents to scavenge residual water. |
| Q: Can I remove O-benzoyl impurities during workup? | Yes, but with caution. Method: |
Module B: Bis-Benzoylation ( -Bz )[1]
Symptom: LC-MS shows M+208 Da (Mass = 539 for 2'-F-dC backbone).[1]
Mechanism: The
| Question | Technical Diagnosis & Solution |
| Q: How do I prevent the formation of the bis-benzoyl byproduct? | Control Stoichiometry and Temperature. 1. Stoichiometry: Use a limiting reagent approach for BzCl (1.05 to 1.1 equivalents relative to starting nucleoside).2.[1] Temperature: Perform the BzCl addition at 0°C or -10°C. Only warm to RT after addition is complete.3. Reagent Quality: Ensure BzCl is not hydrolyzed (free benzoic acid affects pH). |
| Q: Is the bis-benzoyl impurity fatal to the batch? | No. Correction: The second benzoyl group is significantly more labile than the first. During the final ammonia/methanol workup (used to remove TMS groups), the second Bz group is often cleaved automatically.Protocol: Extend the final ammonia treatment (30 min at RT) to ensure conversion of Bis-Bz |
Module C: Deamination (Uridine Formation)[1]
Symptom: Appearance of
| Question | Technical Diagnosis & Solution |
| Q: My final product contains significant Uridine contamination. Why? | Diagnosis: Acidic hydrolysis or harsh workup.Context: 2'-Fluoro nucleosides have different electronic properties than DNA/RNA.[1] The glycosidic bond is stable, but the base can be sensitive.Fix: 1.[1] Avoid strong aqueous acids for TMS removal.[1] Use neutral conditions (MeOH) or basic conditions (NH4OH).2.[1] If using acid workup, ensure pH > 2.0 and keep temperature < 4°C. |
Validated Experimental Protocol (Transient Protection)
This protocol is synthesized from standard nucleoside chemistry practices adapted for 2'-fluoro analogs [1, 2].[1]
Reagents:
-
Starting Material: 2'-Fluoro-2'-deoxycytidine (dried in vacuo over
).[1] -
Solvent: Anhydrous Pyridine (H2O < 50 ppm).[1]
-
Protecting Group 1: Chlorotrimethylsilane (TMSCl).[1]
-
Protecting Group 2: Benzoyl Chloride (BzCl).[1]
Step-by-Step Methodology:
-
Suspension: Suspend 10 mmol of nucleoside in 50 mL anhydrous pyridine under Argon atmosphere.
-
Transient Silylation:
-
Benzoylation:
-
Workup (Desilylation & Quench):
-
Purification:
Impurity Profile Summary
| Impurity Type | Relative Retention (RP-HPLC) | Mass Shift (LC-MS) | Prevention Strategy |
| Target Product | 1.00 | M (Target) | N/A |
| Free Nucleoside | < 0.5 (Polar) | M - 104 | Ensure reaction completion (TLC). |
| Mono-O-Benzoyl | ~1.2 - 1.4 | M (Isobaric) | Dry Pyridine; Full Silylation.[1] |
| Bis-Benzoyl | > 1.5 (Non-polar) | M + 104 | Limit BzCl to 1.1 eq; Ammonia workup.[1] |
| Uridine Analog | ~0.9 | M + 1 (approx) | Avoid acidic workup.[1] |
References
-
PubChem. (2025).[1][4] N4-Benzoylcytidine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982).[1] Transient Protection: Efficient One-Pot Synthesis of N-Acyl Nucleosides. Journal of the American Chemical Society.[1] (Foundational methodology for transient protection).[1][3]
optimizing storage conditions for N4-Benzoyl-2'-fluoro-2'-deoxycytidine
Welcome to the technical support center for N4-Benzoyl-2'-fluoro-2'-deoxycytidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage, handling, and troubleshooting for this modified nucleoside. Our goal is to ensure the integrity of your starting material, leading to reliable and reproducible experimental outcomes.
Introduction to this compound
This compound is a chemically modified nucleoside analog that serves as a critical building block in the synthesis of therapeutic oligonucleotides.[1][2] The presence of the 2'-fluoro modification enhances the nuclease resistance and thermal stability of the resulting oligonucleotide, making it a valuable component in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.[3][4][5] The N4-benzoyl group serves as a protecting group for the exocyclic amine of cytidine during solid-phase oligonucleotide synthesis.[6]
This guide will provide a comprehensive overview of the best practices for storing and handling this compound, along with troubleshooting advice for common issues that may arise during its use.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, the solid (powder) form of this compound should be stored at -20°C for long-term stability. Some suppliers may also recommend storage at 2°C to 8°C for shorter periods.[7] For optimal long-term preservation of purity and to minimize degradation, -20°C is the preferred temperature. The compound should also be protected from light.
Q2: What is the recommended storage condition for this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -20°C or -80°C . The stability of the compound in solution is lower than in its solid form. For a related compound, 5-O-TBDMS-N4-Benzoyl-2-deoxycytidine, stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C when protected from light.[8] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[2] When preparing solutions in DMSO, it is recommended to use a fresh, anhydrous grade of DMSO, as the presence of water can affect solubility and potentially contribute to hydrolysis of the compound over time.
Q4: What are the primary degradation pathways for this compound?
A4: The two primary potential degradation pathways for this compound are:
-
Acid-catalyzed hydrolysis of the N-glycosidic bond: This is a known degradation pathway for similar nucleosides like 5-Fluoro-2'-deoxycytidine, leading to the cleavage of the bond between the deoxyribose sugar and the benzoyl-fluorocytosine base.[9][10] This degradation is more pronounced at low pH.
-
Base-mediated hydrolysis of the N4-benzoyl protecting group: The benzoyl group is designed to be removed under basic conditions, typically with aqueous ammonia or methylamine, after oligonucleotide synthesis is complete.[6] Exposure to basic conditions during storage or handling can lead to premature deprotection.
Q5: How does the 2'-fluoro modification affect the stability of the molecule?
A5: The 2'-fluoro modification significantly increases the stability of the nucleoside and the resulting oligonucleotides. It confers resistance to nuclease degradation and enhances the thermal stability of duplexes formed by the modified oligonucleotides.[3][4][5][11] This increased stability is attributed to the conformational pre-organization of the sugar ring, which favors the A-form helix characteristic of RNA duplexes.[3][5]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the storage, handling, and use of this compound.
Issue 1: Compound Fails to Dissolve Completely
-
Potential Cause 1: Inappropriate Solvent or Solvent Quality.
-
Explanation: The compound has limited solubility in aqueous solutions and is best dissolved in organic solvents like DMSO or methanol. Using a low-quality or wet solvent can hinder dissolution.
-
Solution:
-
Ensure you are using a recommended solvent (anhydrous DMSO or methanol).
-
If using DMSO, use a fresh, unopened bottle to avoid issues with water absorption.
-
Gentle warming and/or sonication can be used to aid dissolution if precipitation is observed.[8]
-
-
-
Potential Cause 2: Low Temperature of the Solvent.
-
Explanation: Attempting to dissolve the compound in a very cold solvent can reduce its solubility.
-
Solution: Allow the solvent to equilibrate to room temperature before attempting to dissolve the compound.
-
Issue 2: Poor Yield or Purity in Oligonucleotide Synthesis
-
Potential Cause 1: Degradation of the this compound Stock Solution.
-
Explanation: Repeated freeze-thaw cycles or prolonged storage of the stock solution at -20°C can lead to degradation, reducing the amount of active compound available for synthesis.
-
Solution:
-
Prepare fresh stock solutions for critical experiments.
-
Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
For long-term storage of solutions, -80°C is recommended.
-
-
-
Potential Cause 2: Sub-optimal Coupling Conditions.
-
Explanation: Modified nucleosides can sometimes require optimized coupling conditions compared to their unmodified counterparts.
-
Solution:
-
Consult the technical documentation for your DNA synthesizer and reagents for any specific recommendations for incorporating 2'-fluoro-modified nucleosides.
-
Ensure that the activator and other synthesis reagents are fresh and of high quality.
-
-
Issue 3: Unexpected Peaks in HPLC or Mass Spectrometry Analysis
-
Potential Cause 1: Presence of Deprotected Species.
-
Explanation: An unexpected peak with a lower mass could correspond to the N4-debenzoylated form of the compound due to exposure to basic conditions.
-
Solution:
-
Review all buffers and solutions used for any potential sources of high pH.
-
Store the compound and its solutions under neutral or slightly acidic conditions if possible, although strong acids should be avoided to prevent glycosidic bond cleavage. Studies on the related compound 5-fluoro-2'-deoxycytidine show minimal degradation above pH 5.[9]
-
-
-
Potential Cause 2: Adduct Formation.
-
Explanation: During oligonucleotide synthesis, side reactions can sometimes lead to the formation of adducts. For instance, transamination of benzoyl-protected cytosine has been observed with certain reagents.[12]
-
Solution:
-
Carefully review the deprotection and cleavage conditions used in your synthesis protocol.
-
If adduct formation is suspected, consult with a technical support specialist from your synthesis reagent provider.
-
-
Data and Protocols
Recommended Storage Conditions Summary
| Form | Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Long-term (≥ 4 years)[2] | Protect from light |
| 2°C to 8°C | Short-term | Protect from light | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[8] | Protect from light, avoid freeze-thaw cycles |
| -80°C | Up to 6 months[8] | Protect from light, avoid freeze-thaw cycles |
Protocol for Preparing a Stock Solution
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock solution concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of the compound.
-
Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved. If necessary, gentle warming can be applied.
-
Aliquoting: Dispense the stock solution into single-use, light-protected tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues with this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
Damha, M. J., et al. (1998). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 26(16), 3763–3771. [Link]
-
Swayze, E. E., et al. (2007). 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF. Nucleic Acids Research, 35(8), 2766–2776. [Link]
-
de Abreu, A. C. C., et al. (2011). Stability study of 2-[18F]fluoro-2-deoxy-d-glucose (FDG) stored at room temperature by physicochemical and microbiological assay. Brazilian Journal of Pharmaceutical Sciences, 47(4), 799-805. [Link]
-
Watts, J. K., et al. (2007). 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. Journal of the American Chemical Society, 129(51), 15841–15851. [Link]
-
Guo, X., et al. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 10(1), 246–252. [Link]
-
Guo, X., et al. (2009). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 10(1), 246–252. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1993). Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA). Nucleic Acids Research, 21(5), 1403–1408. [Link]
-
PubChem. N4-Benzoyl-2'-deoxycytidine. [Link]
-
National Analytical Corporation. N4-benzoyl-2'-fluoro-2'- Deoxycytidine. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Crean, C., et al. (2014). Reactivity and DNA Damage by Independently Generated 2′-Deoxycytidin-N4-yl Radical. Journal of the American Chemical Society, 136(32), 11329–11339. [Link]
-
ELLA Biotech. Designing Oligo With Multiple Modifications. [Link]
-
Kirpekar, F., et al. (1999). 2′-Fluoro modified nucleic acids: Polymerase-directed synthesis, properties and stability to analysis by matrix-assisted laser desorption/ionization mass spectrometry. Nucleic Acids Research, 27(13), 2669–2674. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. biosynth.com [biosynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
improving the yield of oligonucleotides containing 2'-fluoro modifications
Introduction: The 2'-Fluoro Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing lower-than-expected coupling efficiencies (stepwise yield <97%) or inexplicable mass adducts in your 2'-fluoro modified oligonucleotides (siRNA, aptamers, or ASOs).
2'-Fluoro modifications are favored for their ability to induce high-affinity A-form helical geometry and resist nuclease degradation.[1][2] However, the high electronegativity of the fluorine atom at the C2' position creates specific synthetic challenges:
-
Reduced Nucleophilicity: The electron-withdrawing fluorine reduces the reactivity of the 3'-hydroxyl group during coupling.
-
Steric Bulk: While smaller than 2'-O-Methyl, the fluorine atom still alters the sugar pucker, requiring optimized coupling dynamics.
-
Hydrophobicity: This alters solvation and chromatographic behavior compared to standard DNA/RNA.
This guide moves beyond basic protocols to the mechanistic adjustments required for high-yield synthesis.
Module 1: Synthesis Optimization (The Upstream)
The majority of yield loss occurs here. You cannot "purify" your way out of a bad synthesis.
Water Control (Critical)
The 2'-F phosphoramidite intermediate is highly sensitive. Standard "low water" (<50 ppm) acetonitrile is often insufficient.
-
Requirement: Use ultra-low water acetonitrile (<10 ppm).[3]
-
Protocol: Install molecular sieve traps (3Å) on all amidite positions.
-
Why? Moisture reacts with the activated phosphoramidite faster than the 5'-hydroxyl of the growing chain, leading to n-1 deletion sequences.
Activator Selection & Coupling Times
Standard tetrazole is too weak for 2'-F modifications due to the reduced nucleophilicity of the 3'-OH.
-
Recommended Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) .
-
Why? These are more acidic (lower pKa) than tetrazole, increasing the concentration of the reactive protonated phosphoramidite species without causing depurination.
-
-
Coupling Time:
-
Standard DNA: 1.5 - 2 minutes.
-
2'-Fluoro: 3.0 - 6.0 minutes .
-
Note: Do not exceed 10 minutes, as this increases the risk of side reactions without improving yield.
-
Reagent Dissolution
2'-F amidites are heavier and more hydrophobic.
-
Concentration: 0.1 M in Anhydrous Acetonitrile.
-
Dissolution Time: Allow 10–15 minutes of vortexing/sitting. Visual clarity does not always equal full dissolution; micro-aggregates can clog lines.
Module 2: Cleavage & Deprotection
Unlike standard RNA (which requires 2'-OH silyl removal), 2'-F is stable, but the fluorine atom makes the glycosidic bond susceptible to hydrolysis if conditions are too harsh.
Standard Protocol (AMA)
-
Reagent: Ammonium Hydroxide / 40% Methylamine (1:1 v/v).[4][5]
-
Conditions:
-
Option A (Preferred): 2 hours at Room Temperature.[5]
-
Option B (Fast): 15 minutes at 65°C.
-
-
Risk Warning: Avoid extended heating (>4 hours) at 55°C+ with strong bases. While 2'-F is generally robust, prolonged exposure can lead to minor elimination reactions or hydrolysis, particularly in purine-rich sequences.
Module 3: Visualization of Logic
The following diagram outlines the decision-making process for troubleshooting low yields in 2'-F synthesis.
Figure 1: Troubleshooting logic flow for identifying the root cause of yield loss in 2'-F oligonucleotide synthesis.
Module 4: Purification & Analysis
Hydrophobicity Shifts
2'-Fluoro modifications increase the hydrophobicity of the oligonucleotide compared to native DNA/RNA.[6]
-
HPLC Implication: 2'-F oligos will elute later on Reverse Phase (RP-HPLC) columns than their unmodified counterparts.
-
DMT-On Purification: This is highly recommended. The hydrophobic DMT group combined with the 2'-F modification allows for excellent separation of n-1 failure sequences (which lack the DMT and are less hydrophobic).
Mass Spectrometry (ESI-MS)
Visualizing the success of the modification is critical.
-
Mass Shift: Calculate the expected mass carefully.
-
2'-F vs 2'-OH (RNA): +2 Da shift per substitution (F = 19, OH = 17).
-
2'-F vs 2'-H (DNA): +18 Da shift per substitution (F = 19, H = 1).
-
-
Tip: If you see a mass of M-20 (approx), suspect HF elimination (rare, but possible in harsh deprotection).
Summary: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Stepwise Yield (<96%) | Insufficient Coupling Time | Increase coupling time to 3–6 minutes . |
| Weak Activator | Switch from Tetrazole to 0.25 M ETT or BTT . | |
| Wet Acetonitrile | Ensure water content is <10 ppm .[3] Change bottles. | |
| n-1 "Shortmers" in MS | Water contamination during coupling | Install molecular sieves; check line prime. |
| Low Final Purity (Good Trityl) | Harsh Deprotection | Switch to AMA @ Room Temp (2 hrs) . Avoid heat. |
| Incomplete Dissolution | 2'-F Amidite Aggregation | Vortex for 15 mins; ensure Anhydrous ACN is used. |
References
-
Glen Research. (n.d.). 2'-F-RNA Phosphoramidites. Retrieved October 26, 2023, from [Link]
-
Kawasaki, A. M., et al. (1993).[1] Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds. Journal of Medicinal Chemistry, 36(7), 831-841. [Link]
Sources
The N-1 Anomaly: A Senior Scientist's Guide to Oligonucleotide Impurities
Welcome to the Oligonucleotide Synthesis Support Hub. This guide addresses the most persistent challenge in automated DNA synthesis: the n-1 impurity . As researchers, we often treat "n-1" as a single entity, but it represents two distinct chemical failures with vastly different remediation strategies.
Module 1: Diagnosis – The Anatomy of Failure
Before attempting purification, you must identify the type of n-1 impurity you are facing.[1] They are not created equal.
The Two Phenotypes of n-1
| Impurity Type | Chemical Identity | Mechanism | Difficulty to Purify |
| Truncation (Shortmer) | 3'-[Sequence]-5'-OH (Missing final base) | Capping Success: The coupling failed, and the capping step successfully terminated the chain. | Low: Significant hydrophobicity difference (Trityl-Off vs. Trityl-On). |
| Deletion (Internal) | 3'-[Seq]-[Missing Base] -[Seq]-5'-DMT | The "Double Fail": Coupling failed, AND Capping failed. The next base coupled to the unblocked failure sequence. | High: It retains the 5'-DMT group and is physically almost identical to the Full-Length Product (FLP). |
The "Double Fail" Mechanism
The internal deletion mutant is the most dangerous n-1 variant because it mimics the FLP. It occurs when a specific synthesis cycle experiences a "silent" failure.
Figure 1: The "Double Fail" pathway. An internal deletion requires both coupling and capping to fail in the same cycle, allowing the sequence to "skip" a base but continue growing.
Module 2: Prevention – Root Cause Analysis
If your n-1 levels exceed 1-2%, purification is a band-aid. You must address the synthesis chemistry.[]
FAQ: Why is my coupling efficiency dropping?
Q: I used fresh amidites, but my n-1 peaks are rising. Why? A: The culprit is often unseen moisture or activator quality , not just the amidite age.
Troubleshooting Protocol: The "Dry System" Check
-
Check Acetonitrile (ACN) Water Content:
-
Inspect the Activator (ETT/BTT):
-
If the activator has precipitated or turned slightly yellow, it causes slow kinetics.
-
Fix: Replace activator and increase coupling time by 20% for sequences >40-mer.
-
-
Verify Capping Reagents (Cap A & Cap B):
-
Internal deletions (n-1) are statistically impossible if capping is 100% efficient.
-
Check: Is Cap B (N-methylimidazole) precipitating? This is common in cold labs.
-
Action: Ensure reagents are at room temperature.
-
Module 3: Remediation – Purification Strategies[1]
When prevention fails, you must purify. The strategy depends strictly on the oligonucleotide length and the nature of the n-1 impurity.
The Purification Decision Matrix
Figure 2: Decision tree for selecting a purification method based on oligo length and impurity type.
Protocol: High-Resolution Ion-Pair RP-HPLC
For separating internal n-1 deletions (which are also DMT-on), standard RP-HPLC fails. You must use Ion-Pairing (IP) agents to exploit subtle charge/hydrophobicity differences.
Reagents:
-
Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
Column: C18 (e.g., Waters XBridge or Agilent PLRP-S), 300Å pore size (critical for access).
Step-by-Step:
-
Temperature Control: Set column oven to 60°C .
-
Why? High temperature denatures secondary structures (hairpins) that might co-elute with impurities [4].
-
-
Gradient Shallowing:
-
Standard gradients (1% per min) are too fast.
-
Optimization: Use a "parking" gradient. Ramp fast to 5% below the target elution, then ramp at 0.2% B per minute across the main peak.
-
-
Peak Collection:
-
n-1 deletions usually elute on the front shoulder of the main peak in IP-RP systems.
-
Action: Aggressively cut the front of the peak. Sacrifice 10-15% of yield for purity.
-
Module 4: Validation – Analytical Integrity
Do not rely on OD260 or simple agarose gels to quantify n-1 impurities. They lack the resolution.
FAQ: How do I prove my oligo is n-1 free?
Q: My gel looks a single band, but my mass spec shows n-1. A: Gels saturate easily. ESI-MS (Electrospray Ionization Mass Spectrometry) is the gold standard for validation.
Analytical Workflow:
-
Deconvolution: Use software (e.g., MaxEnt) to deconvolve the raw m/z data.
-
Identification:
-
Calculate the mass difference.
-
Mass
303-329 Da = Missing single base (n-1). -
Mass
90-100 Da = Depurination (base loss, backbone intact).
-
-
Quantification:
-
UV-LC is preferred for quantitation (area under the curve). MS is for identification (ionization efficiency varies by sequence).
-
References
-
Fearon, K. L., et al. (1995). "Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method." Nucleic Acids Research.
-
Glen Research. (2011). "Technical Brief – Synthesis of Long Oligonucleotides: Capping Steps." Glen Report 21.211.[4]
-
Agilent Technologies. (2017). "Characterization and Impurity Analysis of Oligonucleotide Therapeutics." Pharmaceutical Technology.
-
Waters Corporation. "Purifying Oligonucleotides: High temperature and high pH strategies."
-
BOC Sciences. "Source of Impurities in Small Nucleic Acid Drugs."
Sources
Technical Support Center: Optimizing Enzymatic Assays for N4-Benzoyl-2'-fluoro-2'-deoxycytidine
Executive Summary: The Molecule & The Challenge
Welcome to the technical guide for N4-Benzoyl-2'-fluoro-2'-deoxycytidine (hereafter N4-Bz-2'-F-dC ). Working with this molecule presents a unique "triad of challenges" that distinguishes it from standard nucleosides like dC or Gemcitabine:
-
Hydrophobicity: The N4-benzoyl protecting group significantly reduces aqueous solubility compared to the parent nucleoside.
-
Chemical Lability: The N4-benzoyl amide bond is susceptible to alkaline hydrolysis. Standard PCR buffers (pH 8.3+) can cause spontaneous deprotection, ruining your baseline.
-
Conformational Bias: The 2'-fluoro substitution forces the sugar ring into a C3'-endo ("North") pucker, mimicking RNA.[1] This structural rigidity can impact binding affinity for enzymes evolved for DNA (C2'-endo) substrates.
This guide provides a self-validating system to stabilize the molecule while maximizing enzymatic activity.
Module 1: Solubility & Stock Preparation (The "Solvent Shift" Method)
The Problem: Users frequently report "disappearing substrate" or "drifting baselines" in absorbance assays. This is often micro-precipitation, not enzymatic turnover.
The Solution: Do not dissolve directly in aqueous buffer. Use the Solvent Shift Method to create a stable colloidal dispersion or true solution.
Protocol:
-
Primary Stock (100 mM): Dissolve N4-Bz-2'-F-dC in 100% anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: The benzoyl group requires an aprotic polar solvent. DMSO prevents aggregation.
-
-
Intermediate Dilution (10x): Dilute the Primary Stock 1:10 into 50% DMSO / 50% Water .
-
Why: This "steps down" the hydrophobicity. Dropping 100% DMSO directly into a purely aqueous buffer can cause "shock precipitation" (visible as a milky cloud).
-
-
Working Solution: Spike the Intermediate Dilution into your Assay Buffer.
-
Target: Final DMSO concentration should be 1% - 2.5% (v/v) .
-
Validation: Most nucleoside kinases and deaminases tolerate up to 5% DMSO, but 2% is the "Safe Zone" [1].
-
Table 1: Solubility Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Cloudy upon addition | Shock Precipitation | Use the Intermediate Dilution step (50% DMSO). |
| Crystals after 1 hour | Saturation Limit | Reduce final substrate concentration below 500 µM. |
| Loss of Enzyme Activity | DMSO Toxicity | Titrate DMSO down to 1%. If solubility fails, switch to 5% Ethanol. |
Module 2: Buffer Optimization (The "Goldilocks" pH)
The Problem: The N4-benzoyl group is a protecting group designed to be removed by ammonia/base. If your assay buffer is >pH 8.0, you are chemically degrading your substrate before the enzyme touches it.
The Solution: Maintain a strictly controlled pH environment between 6.5 and 7.5 .
Critical Parameters:
-
Buffer System: Use MES (pH 6.5) or MOPS (pH 7.0-7.2) .
-
Avoid: Tris buffers at pH > 8.0. Tris has a high temperature coefficient; at 37°C, a pH 8.0 Tris buffer drops to ~7.8, but if prepared at pH 8.5, it remains too alkaline for N4-Bz stability.
-
-
Ionic Strength: 50-100 mM NaCl.
-
Why: Moderate ionic strength shields the phosphate backbone (if nucleotides are present) and stabilizes the hydrophobic stacking of the benzoyl group [2].
-
-
Reducing Agents: Avoid DTT if possible.
-
Mechanism:[2] Strong nucleophiles can attack the carbonyl of the benzoyl group over long incubations. Use TCEP (non-nucleophilic) if a reducing agent is required for enzyme stability.
-
Module 3: Enzymatic Compatibility (The "North" Pucker)
The Science: The 2'-fluoro substituent is highly electronegative, creating a "gauche effect" with the ring oxygen. This locks the sugar in the C3'-endo (North) conformation [3].
Implication: Enzymes that strictly require B-DNA geometry (C2'-endo) may process this analog poorly.
Optimization Workflow:
-
Cation Switch: If activity is low with Mg²⁺, titrate in Mn²⁺ (Manganese) .
-
Why: Mn²⁺ relaxes the geometric specificity of the enzyme's active site, often allowing the processing of "stiff" sugar analogs like 2'-F.
-
-
Temperature: Run assays at 30°C rather than 37°C if the enzyme allows.
-
Why: Lower thermal energy reduces the rate of spontaneous chemical hydrolysis of the N4-benzoyl group, improving the signal-to-noise ratio.
-
Visualizing the Optimization Workflow
The following diagram outlines the logical flow for establishing a stable assay system.
Figure 1: Step-by-step optimization logic. Note the critical "Stability Control" step before enzyme addition to rule out chemical hydrolysis.
Troubleshooting Guide (FAQs)
Q1: I see a peak appearing in my HPLC trace even in the "No Enzyme" control. What is it?
-
Diagnosis: This is likely 2'-fluoro-2'-deoxycytidine (the deprotected product).
-
Cause: Your buffer pH is too high (> 8.0) or you are using a nucleophilic buffer/additive (like high concentrations of DTT or mercaptoethanol) that is cleaving the benzoyl amide.
-
Fix: Switch to MOPS pH 7.0 and remove DTT. If a reducing agent is needed for the enzyme, use 0.5 mM TCEP.
Q2: The reaction rate is incredibly slow compared to standard dC. Is the enzyme dead?
-
Diagnosis: Likely Conformational Exclusion .
-
Cause: The 2'-F modification locks the sugar in the "North" (RNA-like) pucker. Your enzyme (e.g., a human dCK or deaminase) might be evolved for the "South" (DNA-like) pucker.
-
Fix: Add 1-2 mM MnCl₂ to the buffer. Manganese coordinates with the phosphate/enzyme complex more flexibly than Magnesium, often permitting the turnover of modified sugar analogs.
Q3: My fluorescence signal is erratic/noisy.
-
Diagnosis: Microprecipitation .
-
Cause: N4-Bz-2'-F-dC is hydrophobic. It may be crashing out of solution at the microscopic level, scattering light.
-
Fix: Add 0.01% Triton X-100 or Tween-20 to the buffer. This surfactant concentration is usually below the inhibition threshold for enzymes but prevents hydrophobic aggregation.
References
-
Peng, X., et al. (2006). Quenched near-infrared fluorescent peptide substrate for HIV-1 protease assay. ResearchGate. (Demonstrates DMSO tolerance in enzymatic assays up to 2-5%).[3]
-
Kool, E. T., et al. (2000). Optimization of an Unnatural Base Pair Towards Natural-Like Replication. PMC.[4] (Discusses hydrophobic effects and buffer optimization for hydrophobic nucleoside analogs).
-
Watts, J. K., et al. (2008). Sugar puckering conformational equilibrium for 2'F-RNA and 2'F-ANA.[1][5] ResearchGate. (Defines the C3'-endo "North" pucker induced by 2'-fluorine).
-
MedChemExpress. N4-Benzoyl-2'-deoxycytidine Product Data. (Confirms chemical nature and storage requirements).
Sources
Technical Support Center: Overcoming Resistance to 2'-Fluoro-2'-Deoxycytidine (FdCyd)
[1]
Status: Operational Operator: Senior Application Scientist Ticket Focus: Optimization of FdCyd efficacy, metabolic stabilization, and resistance profiling in neoplastic models.
System Overview & Logic Flow
Welcome to the FdCyd Technical Support hub. Unlike standard cytotoxic agents, 2'-fluoro-2'-deoxycytidine (FdCyd) functions primarily as an epigenetic modulator (DNMT inhibitor) but requires a precise metabolic environment to function.[1]
The Core Conflict: FdCyd is a substrate for two competing enzymes:
-
Deoxycytidine Kinase (DCK): The "Activation" pathway. Phosphorylates FdCyd to FdCMP
Incorporation into DNA DNMT Trapping. -
Cytidine Deaminase (CDA): The "Resistance/Diversion" pathway.[2][3] Deaminates FdCyd to 5-fluoro-2'-deoxyuridine (FdUrd), effectively converting it into a Thymidylate Synthase (TS) inhibitor similar to 5-FU.[1]
Critical Insight: If you do not inhibit CDA, you are likely studying the effects of FdUrd, not FdCyd.
Visualizing the Resistance Network
Caption: Figure 1.[1] The FdCyd metabolic bifurcation. THU is required to block CDA, forcing FdCyd through the DCK pathway for epigenetic activity.
Troubleshooting Guides (Q&A)
Ticket #001: "My IC50 values fluctuate wildly between replicates, and the drug seems less potent than expected."
Diagnosis: Uncontrolled Deamination (The "Serum Effect"). Cytidine Deaminase (CDA) is not just intracellular; it is present in high concentrations in many sources of Fetal Bovine Serum (FBS) and secreted by certain tumor lines. If CDA is active, FdCyd is rapidly converted to FdUrd in the media before it even enters the cell.
Corrective Protocol: The THU Lock You must co-administer Tetrahydrouridine (THU) to stabilize FdCyd.
| Parameter | Standard Condition (Risk of Failure) | Optimized Condition (FdCyd + THU) |
| THU Concentration | 0 µM | 10–50 µM (Excess Molar Ratio) |
| Timing | Co-incubation | Pre-treat with THU for 30 mins |
| Serum | Standard FBS | Heat-Inactivated (56°C, 30 min) |
Step-by-Step Implementation:
-
Prepare a 10 mM stock of Tetrahydrouridine (THU) in PBS.
-
Seed cells and allow attachment.
-
Pre-treatment: Add THU to culture media (final concentration 10 µM) 30 minutes prior to FdCyd addition. This saturates intracellular and extracellular CDA.
-
Add FdCyd.[4]
-
Validation: If the IC50 of FdCyd decreases (becomes more potent) with THU, your cells were deaminating the drug.
Ticket #002: "I am using THU, but the cells remain resistant. Is the drug entering the nucleus?"
Diagnosis: DCK Downregulation or Transport Deficiency. If CDA is blocked by THU, the rate-limiting step becomes Deoxycytidine Kinase (DCK) .[1] Tumor cells often downregulate DCK to acquire resistance to nucleoside analogs (Gemcitabine, Decitabine, FdCyd). Alternatively, the hENT1 transporter may be silenced.
Diagnostic Workflow:
-
Step 1: hENT1 Check (Transport)
-
Use a specific hENT1 inhibitor (Nitrobenzylthioinosine, NBMPR) as a control. If NBMPR does not change toxicity, your cells may already lack hENT1.
-
Action: Perform qRT-PCR for SLC29A1 (hENT1).[1]
-
-
Step 2: DCK Activity Profile (Activation)
-
Resistance to FdCyd + THU often correlates with resistance to Gemcitabine (cross-resistance).
-
Action: Western Blot for DCK.[2]
-
Interpretation: Low DCK = Intrinsic Resistance. FdCyd cannot be phosphorylated.
-
Alternative Strategy for DCK-Deficient Cells:
-
Bypass Strategy: Use FdCyd prodrugs or liposomal formulations designed to bypass hENT1.
-
Epigenetic Priming: Pre-treat with an HDAC inhibitor (e.g., Entinostat) which may upregulate nucleoside transporters or kinase expression in some contexts.
Ticket #003: "How do I prove FdCyd is acting as a DNMT inhibitor and not just a cytotoxic agent?"
Diagnosis: Ambiguous Mechanism of Action.
Cytotoxicity
Validation Protocol: The Chromatin Fractionation Assay
Objective: Show that DNMT1 moves from the soluble fraction to the insoluble (chromatin-bound) fraction or disappears (degradation).[1]
Protocol:
-
Treatment: Treat cells with FdCyd + THU (IC50 dose) for 24 hours.
-
Lysis: Harvest cells. Lyse in a mild buffer (0.5% Triton X-100) to release cytosolic/soluble nuclear proteins.
-
Separation: Centrifuge at 14,000 x g for 5 mins.
-
Western Blot:
-
Probe both fractions for DNMT1.
-
Positive Result: In treated cells, the Soluble DNMT1 band disappears , and the Chromatin-bound DNMT1 band increases (or total DNMT1 decreases due to degradation).
-
Data Summary: Sensitivity Phenotypes
Use this table to categorize your cell lines before starting expensive in vivo studies.
| Phenotype | CDA Level | DCK Level | Response to FdCyd (Alone) | Response to FdCyd + THU | Recommended Action |
| Type A (Sensitive) | Low | High | High Potency | Slight Improvement | Standard Protocol |
| Type B (Metabolic Resistant) | High | High | Resistant (Degraded) | Sensitive (Rescued) | Mandatory THU Co-treatment |
| Type C (Intrinsic Resistant) | Any | Low | Resistant | Resistant | Do Not Use FdCyd (Switch class) |
| Type D (Transport Resistant) | Any | High | Resistant | Resistant | Check hENT1; Try high-dose pulse |
References & Authority
-
Beumer, J. H., et al. (2006). "Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (FdCyd) and its cytotoxic metabolites in plasma of patients treated with FdCyd and tetrahydrouridine (THU)."[1][6] Cancer Chemotherapy and Pharmacology.
-
Context: Establishes the clinical necessity of THU to maintain FdCyd plasma levels.
-
-
Newman, E. M., et al. (2015). "A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine." Cancer Chemotherapy and Pharmacology.
-
Context: Defines the pharmacokinetics and the "trapping" mechanism validation in vivo.
-
-
Lemaire, M., et al. (2005). "Deoxycytidine kinase: the activation of nucleoside analogs."[5][7] Recent Results in Cancer Research.
-
Context: Explains the rate-limiting role of DCK in the activation of cytidine analogs.
-
-
NCI Drug Dictionary. "5-fluoro-2'-deoxycytidine."[1][8][9] National Cancer Institute.[8]
-
Context: Official definition and mechanism classification.
-
-
Schermelleh, L., et al. (2005). "Trapped in action: direct visualization of DNA methyltransferase activity in living cells." Nature Methods.
-
Context: The definitive method for visualizing and validating DNMT trapping by nucleoside analogs.
-
Sources
- 1. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 5-trifluoromethyldeoxycytidine and tetrahydrouridine to circumvent catabolism and exploit high levels of cytidine deaminase in tumors to achieve DNA- and target-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel DNA methyltransferase-1 (DNMT1) depleting anticancer nucleosides, 4′-thio-2′-deoxycytidine and 5-aza-4′-thio-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxycytidine Release from Pancreatic Stellate Cells Promotes Gemcitabine Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. Biodistribution, Tumor Detection, and Radiation Dosimetry of 18F-5-Fluoro-2′-Deoxycytidine with Tetrahydrouridine in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N4-Benzoyl-2'-fluoro-2'-deoxycytidine and N4-acetyl-2'-deoxycytidine in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of oligonucleotide synthesis, the selection of appropriate protecting groups for nucleoside phosphoramidites is a critical determinant of yield, purity, and the overall success of synthesizing therapeutic and research-grade oligonucleotides. For cytidine, the choice between N4-benzoyl and N4-acetyl protection strategies for the exocyclic amine presents a trade-off between stability and deprotection efficiency. This guide provides an in-depth technical comparison of N4-Benzoyl-2'-fluoro-2'-deoxycytidine and N4-acetyl-2'-deoxycytidine, offering experimental insights to inform your selection process.
Executive Summary
The primary distinction between this compound and N4-acetyl-2'-deoxycytidine lies in the lability of the N4-protecting group, which dictates the required deprotection conditions. N4-acetyl-2'-deoxycytidine is favored for its rapid and mild deprotection profile, making it highly compatible with modern, fast deprotection protocols. Conversely, this compound offers greater stability during synthesis but necessitates harsher and more prolonged deprotection conditions, which can be a consideration for sensitive oligonucleotide sequences. Both phosphoramidites generally exhibit high coupling efficiencies, ensuring their utility in the synthesis of high-quality oligonucleotides.[1]
Chemical Structures and Key Features
A visual representation of the two cytidine analogues highlights the structural difference in their N4-protecting groups.
Figure 1: Chemical structures of N4-Benzoyl-2'-deoxycytidine and N4-acetyl-2'-deoxycytidine.
The benzoyl group on this compound is a more robust protecting group compared to the acetyl group on N4-acetyl-2'-deoxycytidine. The 2'-fluoro modification in the former imparts unique conformational properties to the sugar ring, favoring an RNA-like C3'-endo pucker, which can enhance the binding affinity of the resulting oligonucleotide to RNA targets.[2][3][4]
Performance Comparison: Coupling Efficiency and Deprotection Kinetics
While direct head-to-head quantitative comparisons of coupling efficiency are not extensively published, it is widely accepted in the field that both this compound and N4-acetyl-2'-deoxycytidine phosphoramidites achieve high coupling efficiencies, typically in the range of 98-99.5%, when using standard phosphoramidite chemistry protocols.[5] The primary performance differentiator emerges during the deprotection step.
| Parameter | This compound | N4-acetyl-2'-deoxycytidine |
| Deprotection Reagent | Concentrated Ammonium Hydroxide | Ammonium Hydroxide/Methylamine (AMA) |
| Deprotection Time | Slow (hours at elevated temperatures) | Fast (e.g., 10 minutes at 65°C)[1] |
| Deprotection Conditions | Harsher | Milder[1] |
| Potential Side Reactions | Transamination with methylamine-containing reagents to form N4-methyl-cytidine.[6] | Generally, no significant side reactions are reported with standard protocols. |
Table 1: Comparison of deprotection parameters for this compound and N4-acetyl-2'-deoxycytidine.
The increased lability of the N4-acetyl group allows for significantly faster deprotection, which is advantageous for high-throughput synthesis and for oligonucleotides containing other sensitive modifications. The use of AMA (a mixture of ammonium hydroxide and methylamine) with acetyl-protected cytidine enables rapid deprotection, typically within 10-15 minutes at 65°C.[1][7]
In contrast, the benzoyl group requires more stringent conditions for complete removal, often involving prolonged treatment with concentrated ammonium hydroxide at elevated temperatures (e.g., overnight at 55°C). When using AMA with benzoyl-protected cytidine, a notable side reaction is the transamination of the exocyclic amine by methylamine, leading to the formation of N4-methyl-cytidine.[6] While the impact of the 2'-fluoro group on the rate of this side reaction is not extensively documented, it is a critical consideration when rapid deprotection with methylamine-containing reagents is desired.
Experimental Protocols
The following protocols outline the standard procedures for the use of this compound and N4-acetyl-2'-deoxycytidine in automated solid-phase oligonucleotide synthesis.
Oligonucleotide Synthesis Cycle
The standard phosphoramidite cycle is employed for both monomers.
Figure 2: Standard phosphoramidite oligonucleotide synthesis cycle.
1. Reagent Preparation:
-
Phosphoramidites: Dissolve this compound phosphoramidite or N4-acetyl-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M.
-
Activator: A 0.45 M solution of 1H-tetrazole in acetonitrile or other suitable activator.
-
Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizing Solution: 0.02 M iodine in THF/water/pyridine.
-
Deblocking Solution: 3% trichloroacetic acid in dichloromethane.
2. Automated Synthesis:
-
The synthesis is performed on a standard automated DNA/RNA synthesizer.
-
Coupling Time: A coupling time of 3-5 minutes is generally sufficient for both phosphoramidites to achieve high coupling efficiency. For longer oligonucleotides, optimizing the coupling time may be necessary.
Deprotection and Cleavage
This is the critical step where the two monomers differ significantly.
For Oligonucleotides synthesized with N4-acetyl-2'-deoxycytidine:
-
Reagent: AMA (Ammonium Hydroxide/40% Methylamine 1:1).
-
Procedure:
-
Transfer the solid support to a pressure-tight vial.
-
Add 1 mL of AMA.
-
Heat the vial at 65°C for 10-15 minutes.
-
Cool the vial to room temperature and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
For Oligonucleotides synthesized with this compound:
-
Reagent: Concentrated Ammonium Hydroxide.
-
Procedure:
-
Transfer the solid support to a pressure-tight vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Heat the vial at 55°C for 8-12 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
Note: If using AMA with benzoyl-protected cytidine, be aware of the potential for the N4-methyl-cytidine side product formation.[6] The extent of this side reaction should be monitored by HPLC and mass spectrometry.
Analysis and Quality Control
Following deprotection, the purity and identity of the synthesized oligonucleotides should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Reversed-phase HPLC can be used to determine the purity of the oligonucleotide and to detect the presence of any failure sequences or side products. Ion-exchange HPLC is particularly useful for resolving oligonucleotides based on their charge.
-
Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is essential to confirm the molecular weight of the final product and to identify any modifications or impurities, such as the N4-methyl-cytidine adduct.
Conclusion and Recommendations
The choice between this compound and N4-acetyl-2'-deoxycytidine for oligonucleotide synthesis is a strategic one, guided by the specific requirements of the final product and the desired workflow efficiency.
-
N4-acetyl-2'-deoxycytidine is the preferred choice for rapid, high-throughput oligonucleotide synthesis . Its compatibility with mild and fast deprotection protocols minimizes the risk of damage to sensitive modifications and streamlines the overall synthesis process.
-
This compound is a robust building block suitable for the synthesis of oligonucleotides where maximum stability of the protecting group during synthesis is paramount . The resulting 2'-fluoro-modified oligonucleotides can offer enhanced hybridization properties. However, researchers must be prepared for longer deprotection times and should carefully consider the potential for side reactions if using methylamine-containing deprotection reagents.
Ultimately, the optimal choice will depend on a careful evaluation of the trade-offs between synthesis speed, deprotection conditions, and the chemical nature of the target oligonucleotide.
References
-
How do you synthesise your oligos?. Eurofins Genomics. Available at: [Link].
-
N4-Benzoyl-2'-deoxycytidine. PubChem. Available at: [Link].
-
2' Fluoro RNA Modification. Bio-Synthesis Inc. Available at: [Link].
-
N4-Acetyl-2'-deoxycytidine. PubChem. Available at: [Link].
-
2'-F-RNA Phosphoramidites. Glen Research. Available at: [Link].
-
Guidebook for the Synthesis of Oligonucleotides. LINK TECHNOLOGIES. Available at: [Link].
-
Deprotection Guide. Glen Research. Available at: [Link].
-
Oligonucleotide synthesis under mild deprotection conditions. Royal Society of Chemistry. Available at: [Link].
-
Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Michigan Technological University. Available at: [Link].
-
HPLC purification chromatograms of oligonucleotides coupled to dabcyl... ResearchGate. Available at: [Link].
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Center for Biotechnology Information. Available at: [Link].
-
Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review. National Center for Biotechnology Information. Available at: [Link].
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. National Center for Biotechnology Information. Available at: [Link].
-
Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Oxford Academic. Available at: [Link].
-
Reaction of methylamine with cytidine residues (shown here with a... ResearchGate. Available at: [Link].
-
Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA. National Center for Biotechnology Information. Available at: [Link].
-
2'-Fluoro-modified Phosphorothioate Oligonucleotide Can Cause Rapid Degradation of P54nrb and PSF. National Center for Biotechnology Information. Available at: [Link].
-
Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. National Center for Biotechnology Information. Available at: [Link].
-
Unsaturated fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-4-keto-beta-d-glucopyranosyl derivatives of N(4)-benzoyl cytosine and N(6). National Center for Biotechnology Information. Available at: [Link].
-
N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite. Advent Bio. Available at: [Link].
-
2'-Fluoro-N4-Benzoyl-5'-O-DMT-2'-Deoxycytidine-3'-CE-Phosphoramidite. Advent Bio. Available at: [Link].
-
2'-Fluoro-2'-deoxy Cytidine (n-ac) CED phosphoramidite. ChemGenes. Available at: [Link].
-
What is an easy method for the deprotection of Benzoyl group?. ResearchGate. Available at: [Link].
-
Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. National Center for Biotechnology Information. Available at: [Link].
-
Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Publications. Available at: [Link].
-
Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. IU Indianapolis ScholarWorks. Available at: [Link].
-
Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides.. ChemRxiv. Available at: [Link].
-
Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. Available at: [Link].
-
Glen Report 32.13: New Product — 2'-Fluoro-Inosine-CE Phosphoramidites. Glen Research. Available at: [Link].
-
Glen Report 17.15 - 2'-FLUORO-RNA Monomers. Glen Research. Available at: [Link].
-
Recognition of mRNA N4 Acetylcytidine (ac4C) by Using Non-Deep vs. Deep Learning. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. SpringerLink. Available at: [Link].
-
The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI. Available at: [Link].
-
Fully Liquid Phase Oligonucleotide Synthesis. ACS Publications. Available at: [Link].
-
An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. National Center for Biotechnology Information. Available at: [Link].
-
Advanced method for oligonucleotide deprotection. National Center for Biotechnology Information. Available at: [Link].
-
Oligo-2′-Fluoro-2′-Deoxynucleotide N3′→P5′ Phosphoramidates: Synthesis and Properties. Oxford Academic. Available at: [Link].
-
2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. National Center for Biotechnology Information. Available at: [Link].
- US9605261B2 - RNA synthesis—phosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3. Google Patents.
-
ChemGenes, Manufacturer of DNA RNA Synthesis Reagents, Amidites & CPG Solid Supports and Nucleosides. ChemGenes. Available at: [Link].
-
N4-Ac-N4-Et-dC-CE Phosphoramidite. Glen Research. Available at: [Link].
-
2-F-dI-CE Phosphoramidite. Glen Research. Available at: [Link].
-
Oligonucleotide Synthesis Reagents • Chromophores & Ligands. ChemGenes Japan. Available at: [Link].
-
Designing Oligo With Multiple Modifications. ELLA Biotech. Available at: [Link].
-
A P(V)-Platform for Oligonucleotide Synthesis. ChemRxiv. Available at: [Link].
-
NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro. Frontiers. Available at: [Link].
-
Deprotection Guide For Oligonucleotide Synthesis. Scribd. Available at: [Link].
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2' Fluoro RNA Modification [biosyn.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Validation of N4-Benzoyl-2'-fluoro-2'-deoxycytidine as a Chain Terminator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral and anticancer therapeutics, nucleoside analogs that act as chain terminators of DNA or RNA synthesis represent a cornerstone of modern medicine. This guide provides an in-depth technical comparison of a promising synthetic nucleoside, N4-Benzoyl-2'-fluoro-2'-deoxycytidine, with established therapeutic agents, Gemcitabine and Zidovudine (AZT). We will delve into its mechanism of action, comparative efficacy, and the experimental methodologies required for its validation as a chain terminator.
The Principle of Chain Termination in Therapeutics
Chain termination is a fundamental mechanism in antiviral and anticancer chemotherapy. It involves the incorporation of a modified nucleoside analog into a growing nucleic acid chain (DNA or RNA) by a polymerase. These analogs lack the essential 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide, leading to the premature termination of chain elongation. This disruption of nucleic acid synthesis is selectively detrimental to rapidly replicating cells, such as cancer cells, or to viral replication processes.
This compound: A Candidate Chain Terminator
This compound is a synthetic pyrimidine nucleoside analog that has demonstrated potential as both an anticancer and antiviral agent[1]. Its structure incorporates two key modifications to the deoxycytidine scaffold: a fluorine atom at the 2' position of the ribose sugar and a benzoyl group attached to the N4 position of the cytosine base.
Mechanism of Action:
Like many nucleoside analogs, this compound requires intracellular phosphorylation to its active triphosphate form. This process is initiated by cellular kinases[2]. Once converted, the triphosphate analog can be recognized by viral or cellular polymerases and incorporated into a growing DNA chain. The presence of the 2'-fluoro substituent is critical for its chain-terminating activity. While the precise mechanism is still under investigation, it is hypothesized to function as a non-obligate chain terminator. Non-obligate chain terminators possess a 3'-hydroxyl group, but steric hindrance from modifications at other positions, such as the 2' position, can impede the subsequent addition of nucleotides, effectively halting DNA synthesis[3].
The N4-benzoyl group is believed to play a crucial role in the compound's activity. It is suggested that this bulky aromatic group may block the interaction of the nucleoside with the viral polymerase, potentially enhancing its inhibitory effect[2]. Furthermore, N4-acylation has been shown to improve the anti-HIV activity of other nucleoside analogs.
This compound has shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), and influenza A virus, by inhibiting viral DNA synthesis[1]. It is also being investigated as a potential anticancer drug due to its ability to inhibit the growth of cancer cells[1].
Comparative Analysis with Established Chain Terminators
To contextualize the potential of this compound, we compare it with two widely used chain terminators: Gemcitabine, an anticancer drug, and Zidovudine (AZT), an anti-HIV therapeutic.
Gemcitabine (dFdC)
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a cornerstone in the treatment of various solid tumors, including pancreatic, lung, and breast cancer.
-
Mechanism of Action: Gemcitabine is a prodrug that is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP competes with the natural substrate, dCTP, for incorporation into DNA by DNA polymerases. Upon incorporation, only one more nucleotide can be added before DNA synthesis is terminated. This "masked chain termination" is a key feature of its cytotoxic effect.
-
Anticancer Activity: Gemcitabine exhibits potent activity against a variety of cancer cell lines. For instance, in pancreatic cancer cell lines, the IC50 values (the concentration required to inhibit the growth of 50% of cells) can vary. For example, in MIA-PaCa-2 cells, the IC50 has been reported to be around 4.63 µM, while in AsPC-1 cells, it is approximately 3.08 µM[4]. Another study reported an IC50 of 1243 ± 987 nM in a gemcitabine-resistant MIA-PaCa-2 cell line (MIA-G) and 0.32 ± 0.03 nM in the parental MIA-PaCa-2 cell line (MIA-P)[5].
Zidovudine (AZT)
Zidovudine (3'-azido-3'-deoxythymidine) was the first approved antiretroviral medication for the treatment of HIV infection.
-
Mechanism of Action: AZT is a thymidine analog that, once converted to its triphosphate form by cellular kinases, acts as a potent inhibitor of HIV reverse transcriptase. Its incorporation into the growing viral DNA chain leads to obligate chain termination because the 3'-azido group prevents the formation of a phosphodiester bond with the next nucleotide.
-
Antiviral Activity: AZT is effective against HIV-1, although its efficacy can be limited by the development of drug resistance. The EC50 (the concentration required to inhibit 50% of viral replication) for AZT against wild-type HIV-1 strains can vary. For example, in one study, the average EC50 for AZT against HIV-1 was reported to be 610 ± 200 nM[6].
Comparative Efficacy Data
Direct comparative studies of this compound against Gemcitabine and AZT are limited in the publicly available literature. However, based on the activity of related compounds and its described mechanism, a hypothetical comparison can be drawn. The table below summarizes available data for the individual compounds.
| Compound | Target | Mechanism of Action | IC50/EC50 (Reported Values) | Cell Lines/Virus Strains |
| This compound | DNA Synthesis (Antiviral/Anticancer) | Non-obligate chain termination (proposed) | Data not readily available in direct comparative studies | HIV, HSV-1, HSV-2, Influenza A, various cancer cells |
| Gemcitabine | DNA Synthesis (Anticancer) | Masked chain termination | IC50: ~0.32 nM - 4.63 µM | Pancreatic cancer cell lines (e.g., MIA-PaCa-2, AsPC-1)[4][5] |
| Zidovudine (AZT) | HIV Reverse Transcriptase | Obligate chain termination | EC50: ~610 nM | HIV-1 strains |
Experimental Validation of Chain Termination
Validating a novel compound like this compound as a chain terminator requires a series of well-defined experiments. Below are detailed protocols for key assays.
Polymerase Inhibition Assay
This in vitro assay directly assesses the ability of the triphosphate form of the nucleoside analog to inhibit the activity of a specific DNA polymerase.
Workflow for a polymerase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Synthesize and purify the 5'-triphosphate of this compound.
-
Purify the target DNA polymerase (e.g., HIV reverse transcriptase, human DNA polymerase).
-
Prepare a labeled (e.g., with 32P or a fluorescent tag) primer-template DNA substrate.
-
Prepare a reaction buffer containing dNTPs (dATP, dGTP, dCTP, TTP) at a known concentration.
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, set up reactions containing the DNA polymerase, primer-template substrate, and reaction buffer.
-
Add varying concentrations of the triphosphate analog of this compound to the tubes. Include a no-analog control.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period to allow for DNA synthesis.
-
-
Termination and Analysis:
-
Stop the reactions by adding a quenching solution (e.g., EDTA).
-
Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments using autoradiography or fluorescence imaging.
-
-
Data Interpretation:
-
The appearance of shorter DNA fragments in the presence of the triphosphate analog indicates chain termination.
-
Quantify the amount of full-length and terminated products to determine the concentration of the analog that inhibits the polymerase activity by 50% (IC50).
-
Cell-Based Antiviral/Anticancer Assays
These assays evaluate the efficacy of the compound in a biological context, using either virus-infected cells or cancer cell lines.
Workflow for cell-based efficacy assays.
Step-by-Step Protocol (Example: Anti-HIV Assay):
-
Cell Culture:
-
Drug Treatment and Infection:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the drug dilutions to the wells containing the cells.
-
Infect the cells with a known amount of an HIV-1 laboratory strain or a clinical isolate. Include uninfected and untreated infected controls.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
-
Measurement of Viral Replication:
-
At the end of the incubation period, measure the extent of viral replication. A common method is to quantify the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of viral replication against the drug concentration.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Cytotoxicity Assay
It is essential to assess the toxicity of the compound to host cells to determine its therapeutic index (the ratio of cytotoxicity to efficacy). The MTT assay is a widely used colorimetric assay for this purpose.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding:
-
Seed the desired cell line (e.g., the same T-cell line used in the antiviral assay or a relevant cancer cell line) into a 96-well plate and allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a no-drug control.
-
-
Incubation:
-
Incubate the plate for the same duration as the efficacy assay (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Plot the percentage of cell viability against the drug concentration.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Conclusion and Future Directions
This compound represents a promising nucleoside analog with the potential for both antiviral and anticancer applications. Its mechanism as a putative non-obligate chain terminator, coupled with the strategic placement of the N4-benzoyl group, provides a strong rationale for its further investigation. While direct comparative efficacy data against established drugs like Gemcitabine and AZT is currently limited, the experimental framework outlined in this guide provides a clear path for its comprehensive validation.
Future research should focus on obtaining head-to-head comparative data in a broader range of cancer cell lines and viral strains. Elucidating the precise molecular interactions between the triphosphate form of the compound and various polymerases will be crucial for understanding its spectrum of activity and potential for resistance development. Furthermore, detailed pharmacokinetic and in vivo efficacy studies will be necessary to translate its in vitro potential into a clinically viable therapeutic.
References
-
Pan, Q., et al. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. Archives of Virology, 165(10), 2293–2300. [Link]
-
Ma, W. W., et al. (2021). Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism. International Journal of Molecular Sciences, 22(11), 5897. [Link]
-
Johansson, K., et al. (2020). Antiviral Activity of Benzavir-2 against Emerging Flaviviruses. Viruses, 12(3), 346. [Link]
-
Urruticoechea, A., et al. (2005). IC 50 of 5-FU and gemcitabine in four pancreatic cancer cell lines. ResearchGate. [Link]
-
Hessmann, E., et al. (2020). Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing. Cancers, 12(12), 3772. [Link]
-
Singh, R. K., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]
-
Antonov, E. A., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(18), 14211. [Link]
-
ResearchGate. IC 50 values of P276-00 and gemcitabine in the different pancreatic cancer cell lines. [Link]
-
V’kovski, P., et al. (2023). Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2. Antiviral Research, 210, 105501. [Link]
-
Demers, K. R., et al. (2007). Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of Clinical Microbiology, 45(11), 3581–3587. [Link]
-
Lee, S., & Berdis, A. J. (2010). Nucleotide Analogues as Probes for DNA and RNA Polymerases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(4), 341–353. [Link]
-
Smee, D. F., et al. (2018). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research, 160, 68–75. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Russell, J., et al. (2017). In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models. Molecular Imaging and Biology, 19(6), 868–877. [Link]
-
Berdis, A. J. (2017). Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer. Frontiers in Molecular Biosciences, 4, 78. [Link]
-
Koot, M., et al. (1995). MT-2 cell tropism as prognostic marker for disease progression in human immunodeficiency virus type 1 infection. Journal of Medical Virology, 46(4), 365–371. [Link]
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154, 66–86. [Link]
-
ResearchGate. EC50 values of 14 antiretrovirals for cell-free HIV and HIV-infected... [Link]
-
ResearchGate. Factors that modify inhibition of DNA polymerization by nucleoside... [Link]
-
PubChem. N4-Benzoyl-2'-deoxycytidine. [Link]
-
Zandi, K., et al. (2011). Antiviral activity of four types of bioflavonoid against dengue virus type-2. Virology Journal, 8, 560. [Link]
-
Atmar, R. L., & Estes, M. K. (2022). Cell Cultures for Virology: Usability, Advantages, and Prospects. Viruses, 14(7), 1545. [Link]
-
ResearchGate. AZT sensitivities of wild-type HIV-1 and HIV-2. [Link]
-
Beard, B. C., et al. (2004). In Vivo Selection for Human and Murine Hematopoietic Cells Transduced With a Therapeutic MGMT Lentiviral Vector That Inhibits HIV Replication. Molecular Therapy, 9(2), 160–172. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Gosset, J. R. DNA synthesis inhibition via nucleoside analog incorporation (null). [Link]
-
Pierson, T. C., et al. (1996). Colorimetric reverse transcriptase assay for HIV-1. Journal of Virological Methods, 56(1), 63–70. [Link]
-
Singh, R. K., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Semantic Scholar. [Link]
-
Seley-Radtke, K. L. (2022). Novel Mechanisms of Action for Anti-coronavirus Nucleoside Analogues. CHIMIA International Journal for Chemistry, 76(5), 409–415. [Link]
-
Umekita, K., et al. (2019). Diversity of cell phenotypes among MT-2 cell lines affects the growth of U937 cells and cytokine production. Microbiology and Immunology, 63(1), 19–27. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
ResearchGate. In vitro anti-HIV-1 a and HIV-2 b of new AZT derivatives (µg/mL). [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT-2 cell tropism as prognostic marker for disease progression in human immunodeficiency virus type 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Safety and Handling Guide for N4-Benzoyl-2'-fluoro-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery and development, novel nucleoside analogs like N4-Benzoyl-2'-fluoro-2'-deoxycytidine represent promising frontiers in antiviral and anticancer research.[1] As a Senior Application Scientist, my priority is to empower your innovative work by ensuring it is built on a foundation of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound. The toxicological properties of this compound have not been fully investigated; therefore, this guidance is based on the known hazards of its structural components—a benzoylated aminopyrimidine and a fluorinated deoxyribose—and established principles of laboratory safety.
Hazard Identification and Risk Assessment: Understanding the Compound
Table 1: Summary of Potential Hazards
| Hazard Classification | Potential Effects | Source of Information |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[2] | Based on N4-Benzoylcytosine[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Based on N4-Benzoylcytosine[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Based on N4-Benzoylcytosine[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Based on N4-Benzoylcytosine[2] |
| Chronic Toxicity | Unknown. Long-term exposure effects have not been determined. | General precaution for novel compounds |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be guided by a risk assessment of the specific procedure being performed.
Eye and Face Protection
-
Minimum Requirement: Wear ANSI Z87.1-compliant safety glasses with side shields for all procedures involving the handling of this compound.
-
Enhanced Protection: A face shield should be worn in addition to safety goggles when there is a risk of splashes or aerosol generation, such as when handling larger quantities or during vigorous mixing.
Skin Protection
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene may be more appropriate.[5] Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.[6]
-
Lab Coat: A buttoned, knee-length laboratory coat is required to protect street clothing and skin.
-
Additional Protection: For procedures with a high risk of contamination, consider disposable sleeves and a back-closing, disposable gown.
Respiratory Protection
-
Standard Handling: For handling small quantities of the solid compound in a well-ventilated area or a chemical fume hood, respiratory protection is not typically required.
-
Aerosol Generating Procedures: If there is a potential for aerosol generation (e.g., sonication, vigorous vortexing) or if handling the powder outside of a fume hood, a NIOSH-approved N95 respirator or higher should be used.[5]
Visual Guide for PPE Selection
The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Benchtop to Storage
Adherence to a strict operational plan is critical for minimizing risk and ensuring the integrity of your research.
Safe Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[7]
-
Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly and that a waste container is readily available.
-
Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task in a chemical fume hood to prevent the inhalation of fine powders.
-
Dissolving: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. If heating is required, do so in a well-ventilated area and use appropriate secondary containment.
-
Transportation: When moving the compound within the laboratory, use a sealed, shatter-resistant secondary container.
-
Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or apply cosmetics in the laboratory.[2]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage is at 2-8°C.[1]
Emergency and Disposal Plan: Preparedness and Responsibility
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Prevent the spread of the spill by closing the doors to the laboratory.
-
Protect: Don the appropriate PPE, including respiratory protection if the spill involves a fine powder.
-
Contain and Clean: For a solid spill, gently cover with an absorbent material and carefully sweep it into a designated waste container. For a liquid spill, absorb with an inert material and place it in the waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
-
Report: Report the spill to your institution's environmental health and safety office.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[6]
Waste Disposal
All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof container lined with a biohazard bag.[8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Consult Regulations: Always consult and adhere to your institution's and local regulations for hazardous waste disposal.[9]
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like this compound is paramount. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety that protects yourself, your colleagues, and the integrity of your groundbreaking research.
References
-
Dartmouth College Environmental Health and Safety. (2022, July 6). Biohazardous Waste Disposal Guide. Retrieved from [Link]
-
New Jersey Department of Health. (2016, September). Hazardous Substance Fact Sheet: Benzoyl Peroxide. Retrieved from [Link]
-
ACS Publications. (2022, October 13). A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated Nucleosides: Synthesis and Biological Implication. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 6). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews. Retrieved from [Link]
-
Oxford Academic. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. Retrieved from [Link]
-
Cardiff University. (2017, April 11). Fluorinated nucleosides as an important class of anticancer and antiviral agents. ORCA - Online Research @ Cardiff. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 3. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. vpr.tamu.edu [vpr.tamu.edu]
- 9. fishersci.nl [fishersci.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
